Pro-Phe
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIANZLCJVYEFX-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13589-02-1 | |
| Record name | Prolylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Endogenous Synthesis and Bioactivity of the Pro-Phe Dipeptide: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The dipeptide Prolyl-Phenylalanine (Pro-Phe) is an endogenous molecule primarily derived from the proteolytic degradation of dietary and tissue proteins. While not synthesized de novo, its presence in circulation and tissues points to significant biological activity. This technical guide provides a comprehensive overview of the origins, transport, and physiological roles of this compound, with a particular focus on its impact on cholesterol metabolism. Detailed experimental protocols for the sensitive quantification of this compound in biological matrices are provided, alongside visualizations of its metabolic pathway, analytical workflow, and signaling mechanisms.
Endogenous Generation and Transport of this compound
The endogenous pool of this compound does not arise from the direct enzymatic ligation of its constituent amino acids but is rather a product of the systematic breakdown of larger proteins. This process begins with dietary protein intake and continues through endogenous protein turnover.
Proteolytic Cleavage Cascade
Dietary proteins, rich in both proline and phenylalanine, undergo initial hydrolysis in the stomach by pepsin and subsequently in the small intestine by pancreatic proteases such as trypsin and chymotrypsin.[1] This process generates a mixture of free amino acids and small oligopeptides.
An enzyme of particular importance in the generation of this compound is Prolyl Endopeptidase (PEP) . PEP is a serine protease that specifically cleaves peptide bonds at the C-terminal side of proline residues, particularly within peptides up to 30 amino acids in length.[2][3][4] For instance, PEP is known to degrade the nonapeptide bradykinin (B550075) by cleaving the this compound bond.[2][5] This enzymatic action on proline-rich peptide fragments is a key source of the this compound dipeptide.
Intestinal Absorption
Once liberated in the intestinal lumen, di- and tripeptides are absorbed into enterocytes primarily via the Peptide Transporter 1 (PepT1) .[6][7][8] PepT1 is a high-capacity, low-affinity transporter that cotransports peptides with H+ ions, facilitating the efficient uptake of the vast number of di- and tripeptides generated during digestion (theoretically 400 dipeptides and 8000 tripeptides from the 20 proteinogenic amino acids).[6][9] After absorption, this compound can be transported intact into the portal circulation.
Physiological Roles and Signaling Pathways
Recent evidence has identified this compound as a bioactive molecule with specific intracellular targets. Its roles include the regulation of cholesterol metabolism and interaction with key enzymes in the incretin (B1656795) system.
Regulation of Cholesterol Metabolism via PPARα
A study in rats demonstrated that orally administered this compound is absorbed and reaches the portal circulation, where it can influence hepatic lipid metabolism.[10] The dipeptide was shown to act as a signaling molecule by binding to and activating Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and cholesterol homeostasis. Activation of PPARα by this compound in HepG2 cells led to an increase in the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby promoting cholesterol catabolism.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. proteopedia.org [proteopedia.org]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
The Role of Prolyl-Phenylalanine (Pro-Phe) in Cellular Metabolism: A Technical Guide
Abstract
The dipeptide Prolyl-Phenylalanine (Pro-Phe) is a metabolite whose specific roles in cellular metabolism and signaling are not yet extensively characterized.[1][2] This technical guide synthesizes the current understanding of this compound, primarily by examining the metabolic functions of its constituent amino acids, L-proline and L-phenylalanine. We delve into potential pathways for this compound uptake, its hypothetical metabolic fate, and its plausible, though largely unexplored, impact on key cellular signaling networks such as the mTOR and AMPK pathways. Furthermore, we explore the biological activities of structurally related compounds, such as cyclo(this compound), to infer potential bioactivities. This guide also provides a comprehensive overview of established experimental protocols for the study of dipeptide metabolism, which can be adapted for future investigations into the precise functions of this compound. The content herein aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the metabolic significance of this dipeptide.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from nutrient sources to signaling molecules. Prolyl-Phenylalanine (this compound) is a dipeptide composed of L-proline and L-phenylalanine.[1] While the individual metabolic roles of proline and phenylalanine are well-documented, the integrated function of this compound as a singular molecular entity in cellular metabolism remains an area of nascent research. This document aims to bridge this knowledge gap by providing a detailed overview of the potential metabolic implications of this compound, based on the known functions of its amino acid components and related peptide structures.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical characteristics is essential for designing and interpreting experimental studies.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| IUPAC Name | (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | [1] |
| CAS Number | 13589-02-1 | [1] |
| Physical Description | Solid | [1] |
Cellular Uptake and Metabolism of this compound
The cellular uptake and subsequent metabolic fate of this compound are critical determinants of its biological activity. While direct studies on this compound are limited, the mechanisms can be inferred from general dipeptide transport and the metabolism of its constituent amino acids.
Cellular Uptake
Dipeptides are typically transported into cells via peptide transporters, such as the H+/peptide cotransporter 1 (PEPT1), which is predominantly found in the small intestine. Once inside the cell, dipeptides are often hydrolyzed by cytosolic peptidases into their individual amino acids. The unique cyclic structure of proline may influence the conformation of this compound, potentially affecting its affinity for transporters and its susceptibility to enzymatic cleavage.
Metabolic Fate
Following intracellular hydrolysis, the resulting L-proline and L-phenylalanine would enter their respective metabolic pathways.
-
L-proline Metabolism: Proline can be catabolized in the mitochondria through the action of proline dehydrogenase/oxidase (PRODH/POX), ultimately yielding glutamate. This process can contribute to the tricarboxylic acid (TCA) cycle and support mitochondrial respiration.[3]
-
L-phenylalanine Metabolism: Phenylalanine is an essential amino acid primarily hydroxylated to L-tyrosine by phenylalanine hydroxylase.[4] Tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and melanin.[4] Phenylalanine itself can also be a signaling molecule and is a crucial component of many proteins.[4][5]
Potential Roles in Cellular Signaling
Based on the known signaling roles of its constituent amino acids, this compound could potentially modulate key metabolic signaling pathways.
mTOR Signaling
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids.[6][7][8] Both proline and phenylalanine have been implicated in the modulation of mTOR signaling. The influx of these amino acids following this compound hydrolysis could activate mTORC1, leading to the promotion of protein synthesis and inhibition of autophagy.[7][9]
AMPK Signaling
The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor, being activated during periods of low energy (high AMP/ATP ratio). AMPK activation generally inhibits anabolic processes and promotes catabolic pathways to restore energy balance. The catabolism of proline and phenylalanine derived from this compound could increase the cellular ATP pool, leading to the inhibition of AMPK.
Biological Activity of a Related Compound: Cyclo(phenylalanine-proline)
While data on linear this compound is scarce, research on its cyclic form, cyclo(phenylalanine-proline) or c(FP), provides some insights into its potential biological effects. A study has shown that c(FP) can induce DNA damage in mammalian cells through the generation of reactive oxygen species (ROS).[10] This suggests that c(FP), and potentially this compound, could influence cellular redox status and mitochondrial function.
The study found that 1 mM of cyclo(phenylalanine-proline) treatment leads to the phosphorylation of H2AX (S139) by activating the ATM-CHK2 pathway, which is indicative of DNA double-strand breaks.[10] Furthermore, c(FP) treatment was observed to disrupt the mitochondrial membrane, leading to an increase in ROS production, particularly superoxide.[10]
Experimental Protocols
Investigating the precise role of this compound in cellular metabolism requires a suite of experimental techniques. The following protocols are foundational for characterizing the uptake, metabolic fate, and signaling effects of dipeptides and can be adapted for the study of this compound.
Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of a dipeptide using liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Cell Culture: Plate cells of interest (e.g., Caco-2 for intestinal absorption studies, or a cell line relevant to the research question) in 6-well plates and grow to confluence.
-
Incubation: Aspirate the culture medium and wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Add the buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the cells and incubate for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Washing: To terminate the uptake, aspirate the incubation buffer and immediately wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any remaining extracellular this compound.
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them. Collect the cell lysate and centrifuge to pellet the protein and cell debris.
-
LC-MS Analysis: Analyze the supernatant containing the intracellular metabolites by LC-MS to quantify the concentrations of this compound, proline, and phenylalanine.
-
Data Analysis: Normalize the quantified metabolite levels to the total protein content of the cell lysate. Calculate the uptake rate and determine the kinetic parameters (Km and Vmax) if saturation is observed.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers can elucidate the metabolic fate of this compound.
Methodology:
-
Isotope Labeling: Synthesize this compound with stable isotopes, such as ¹³C or ¹⁵N, in either the proline or phenylalanine residue (e.g., [U-¹³C₉]-Phenylalanine).
-
Cell Culture and Incubation: Culture cells in a medium containing the isotopically labeled this compound for a defined period to allow for metabolic processing.
-
Metabolite Extraction: Extract intracellular metabolites as described in the cellular uptake assay.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using a high-resolution mass spectrometer to measure the mass isotopologue distribution of downstream metabolites (e.g., TCA cycle intermediates, other amino acids).
-
Flux Calculation: Use computational modeling to calculate the metabolic fluxes through the relevant pathways based on the measured mass isotopologue distributions.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on the activation state of key signaling proteins.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include appropriate controls (e.g., vehicle, individual amino acids).
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., anti-p-mTOR, anti-mTOR, anti-p-AMPK, anti-AMPK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Conclusion and Future Directions
The dipeptide this compound represents an understudied molecule with the potential to influence cellular metabolism and signaling in multifaceted ways. While direct evidence of its specific roles is currently limited, the known functions of its constituent amino acids, L-proline and L-phenylalanine, provide a strong rationale for its further investigation. The cytotoxic and ROS-inducing effects of the related compound cyclo(this compound) also highlight a potential area of interest for the biological activities of this compound.
Future research should focus on elucidating the specific transporters involved in this compound uptake, its intracellular stability and hydrolysis rate, and its direct effects on metabolic pathways and signaling networks. The experimental protocols outlined in this guide provide a roadmap for such investigations. A deeper understanding of the role of this compound in cellular metabolism could have significant implications for nutrition, disease pathophysiology, and the development of novel therapeutic agents.
References
- 1. This compound | C14H18N2O3 | CID 6351946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phe-Pro | C14H18N2O3 | CID 7020642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Co-regulation of mitochondrial respiration by proline dehydrogenase/oxidase and succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Cyclo(phenylalanine‐proline) induces DNA damage in mammalian cells via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of Prolyl-Phenylalanine (Pro-Phe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-Phenylalanine (Pro-Phe), a dipeptide composed of L-proline and L-phenylalanine, has been identified as a bioactive molecule with potential therapeutic applications. Initially known as a metabolite, recent research has unveiled its role as a novel cholesterol-lowering agent. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of linear this compound, distinguishing it from its cyclic counterpart, Cyclo(Phe-Pro). Detailed experimental protocols for the synthesis and characterization of this compound are presented, along with a summary of its biological activities. Furthermore, this guide illustrates the known signaling pathway associated with its cholesterol-lowering effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction
Peptides, short chains of amino acids, play crucial roles in a myriad of biological processes and have garnered significant attention as potential therapeutics. The dipeptide Prolyl-Phenylalanine (this compound) is formed from the proteinogenic amino acids L-proline and L-phenylalanine.[1] While its existence as a metabolite has been documented, the specific biological functions of the linear this compound dipeptide have remained largely unexplored until recently. A significant breakthrough has been the identification of this compound as a potent cholesterol-lowering agent, opening new avenues for its investigation and potential clinical use.[2] This guide aims to consolidate the current knowledge on linear this compound, providing a technical resource for its further study and development.
Discovery and Characterization
The discovery of the cholesterol-lowering activity of this compound stemmed from the investigation of cattle heart protein hydrolysate ultra-filtrate (HPHU), a mixture of peptides with molecular weights under 1,000 Da.[2] Through a process of separation and purification, this compound was identified as the active cholesterol-lowering component within this mixture using MALDI-TOF mass spectrometry.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, based on data from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
| CAS Number | 13589-02-1 |
| Physical Description | Solid |
| ChEBI ID | CHEBI:74795 |
Quantitative Data on Biological Activity
In a study using hypercholesterolemic rats, oral administration of this compound demonstrated significant effects on cholesterol metabolism. The key quantitative findings are summarized below.[2]
| Parameter | Effect of this compound Administration |
| Serum Total Cholesterol | Significantly decreased |
| Serum Non-HDL Cholesterol | Significantly decreased |
| Hepatic Cholesterol | Significantly decreased |
| Serum HDL Cholesterol | Significantly increased |
| Atherogenic Index | Significantly decreased |
| Fecal Cholesterol | Significantly increased |
| Fecal Acidic Steroids | Significantly increased |
These findings highlight the potential of this compound as a therapeutic agent for managing dyslipidemia.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, based on established peptide chemistry techniques.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol for the synthesis of this compound.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Pro-OH
-
Coupling reagents (e.g., HCTU)
-
N-methylmorpholine (NMM)
-
20% 4-Methylpiperidine (B120128) in DMF (for Fmoc deprotection)
-
Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
Protocol:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% 4-methylpiperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Coupling: Couple Fmoc-Pro-OH to the deprotected phenylalanine residue using a coupling agent like HCTU in the presence of NMM in DMF. Allow the reaction to proceed for a sufficient time to ensure complete coupling.
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the proline residue using 20% 4-methylpiperidine in DMF.
-
Washing: Wash the resin with DMF and then with a solvent suitable for cleavage (e.g., dichloromethane).
-
Cleavage and Deprotection: Cleave the this compound dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of this compound
3.2.1. Purity and Molecular Weight Confirmation
-
RP-HPLC: The purity of the synthesized this compound can be assessed by RP-HPLC. A single major peak on the chromatogram indicates a high degree of purity.
-
Mass Spectrometry (MS): The molecular weight of the synthesized dipeptide can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), comparing the observed mass with the calculated molecular weight of this compound (262.30 g/mol ).[1]
3.2.2. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of this compound and to study its conformation in solution.
Signaling Pathway and Mechanism of Action
The primary characterized biological activity of this compound is its ability to lower cholesterol levels. The proposed mechanism of action involves the downregulation of the ATP-binding cassette transporter A1 (ABCA1) in the intestine.[2]
Downregulation of Intestinal ABCA1
ABCA1 is a key transporter involved in cholesterol absorption in the intestine. This compound has been shown to significantly decrease the expression of ABCA1 in the rat jejunum.[2] This reduction in ABCA1 levels leads to decreased cholesterol absorption from the gut, resulting in increased fecal excretion of cholesterol and a subsequent lowering of serum and hepatic cholesterol levels.[2] The cholesterol-lowering effect of this compound was found to be dependent on the peptide transporter PepT1.[2]
Below is a diagram illustrating the proposed signaling pathway for the cholesterol-lowering effect of this compound.
Caption: Proposed mechanism of this compound's cholesterol-lowering effect.
General Experimental Workflow for Characterization
For researchers investigating novel biological activities of this compound or similar peptides, a general experimental workflow is essential. The following diagram outlines a logical progression from synthesis to functional characterization.
References
An In-depth Technical Guide on the Natural Sources and Dietary Intake of Pro-Phe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Pro-Phe (Proline-Phenylalanine) is a naturally occurring bioactive compound found in various food sources, primarily those rich in protein and subject to proteolytic activity. This technical guide provides a comprehensive overview of the natural origins and dietary intake of this compound, detailing its presence in aged and fermented foods. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound from complex food matrices using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, potential signaling pathways influenced by this compound, including the PI3K/Akt and MAPK pathways, are discussed, providing a basis for future research into its physiological effects and therapeutic potential.
Natural Sources and Dietary Intake of this compound
The dipeptide this compound is formed from the amino acids L-proline and L-phenylalanine. Its natural occurrence is intrinsically linked to the protein composition of food and the enzymatic breakdown of these proteins, a process known as proteolysis. This process can occur during food processing, such as aging, curing, and fermentation, or during digestion.
Foods rich in proline and phenylalanine are the primary precursors for the formation of this compound. These include:
-
Dairy Products: Aged cheeses, such as Cheddar and Parmesan, are significant sources of bioactive peptides, including those containing the this compound sequence. The ripening process, involving enzymes from milk and starter cultures, leads to the breakdown of caseins into smaller peptides.
-
Cured Meats: Products like salami and dry-cured ham undergo extensive proteolysis during their long processing times, resulting in the generation of a variety of small peptides.
-
Fermented Foods: Fermented dairy products like yogurt and kefir, as well as fermented soy products such as tempeh and miso, are also potential sources of this compound due to microbial enzymatic activity.[1]
While direct quantitative data for this compound across a wide range of foods is not extensively available in the literature, the presence of peptides containing the this compound sequence in these products is well-documented. The dietary intake of this compound is, therefore, expected to be highest in individuals consuming diets rich in aged cheeses, cured meats, and other fermented protein sources.
Quantitative Data on this compound in Food Sources
Obtaining precise quantitative data for the dipeptide this compound in various food matrices is challenging due to the complexity of food composition and the vast number of peptides generated during proteolysis. However, studies focusing on the peptidomic profile of certain foods provide an indication of its presence.
| Food Category | Specific Food Item | This compound Containing Peptides Detected | Reference |
| Cured Meats | Dry-Cured Ham | Peptides containing this compound have been identified. | [2] |
| Aged Cheeses | Cheddar Cheese | Bitter peptides containing Proline and Phenylalanine have been identified and quantified, with concentrations increasing during maturation.[3] | [3] |
| Fermented Soy | Tempeh | In silico analysis suggests the potential for this compound containing bioactive peptides to be formed during fermentation.[4] | [4] |
Note: The table above indicates the presence of peptides containing the this compound sequence. Direct quantification of the simple dipeptide this compound is an area requiring further research.
Experimental Protocols
Extraction and Quantification of this compound in Food Matrices using UPLC-MS/MS
This section outlines a validated method for the quantification of dipeptides, which can be adapted and optimized for the specific analysis of this compound in complex food samples.[5]
3.1.1. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative sample of the food matrix (e.g., cheese, cured meat) to ensure uniformity.
-
Extraction: Extract the peptides from the homogenized sample using an appropriate extraction buffer. A common approach involves using a solution containing a denaturing agent (e.g., urea (B33335) or guanidine-HCl) to unfold proteins and release peptides, followed by centrifugation to separate the soluble peptide fraction.
-
Deproteinization: Remove larger proteins from the extract to prevent interference with the analysis. This can be achieved by ultrafiltration using a membrane with a specific molecular weight cutoff (e.g., 3 kDa).
-
Solid-Phase Extraction (SPE): Further clean up the peptide extract and concentrate the analytes using a suitable SPE cartridge. The choice of cartridge chemistry will depend on the physicochemical properties of this compound.
-
Derivatization (Optional but Recommended for Enhanced Sensitivity): To improve chromatographic separation and mass spectrometric detection, derivatize the dipeptides with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which labels primary and secondary amines.[5]
3.1.2. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reversed-phase UPLC column suitable for peptide separation (e.g., a C18 column).
-
Mobile Phases: Employ a gradient elution using two mobile phases:
-
Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.
-
-
Gradient: Develop a gradient program that provides optimal separation of this compound from other components in the sample matrix.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[5]
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for both the native (light) this compound and a stable isotope-labeled internal standard (e.g., 13C9, 15N-Phe-Pro). The use of an internal standard is crucial for accurate quantification.
-
3.1.3. Method Validation
Validate the analytical method according to established guidelines to ensure its accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Workflow for In Vitro Bioactivity Studies
This workflow outlines the general steps to investigate the biological effects of this compound on cellular signaling pathways in vitro.
Caption: Experimental workflow for in vitro bioactivity studies.
Signaling Pathways Potentially Modulated by this compound
While direct studies on the signaling pathways affected by the simple dipeptide this compound are limited, research on related peptides and the general mechanisms of dipeptide transport and cellular effects provide insights into potential pathways of interest.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, and survival. Studies have shown that this pathway is involved in the regulation of intestinal dipeptide transport.[6] It is plausible that this compound, upon absorption, could modulate this pathway, thereby influencing intestinal cell function.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway that regulates a wide range of cellular processes, including inflammation and stress responses. Some peptides have been shown to inhibit the activation of MAPK pathways.[7] Given the structural similarity of this compound to other bioactive peptides, it is conceivable that it could also exert modulatory effects on this pathway.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Conclusion
The dipeptide this compound is a naturally occurring compound with potential bioactive properties, primarily found in protein-rich foods that have undergone proteolysis. While its exact dietary intake is yet to be quantified across a broad range of foods, aged cheeses, cured meats, and fermented products are likely significant sources. The provided experimental protocols offer a robust framework for the accurate quantification of this compound and for the investigation of its biological activities. The potential modulation of key cellular signaling pathways, such as PI3K/Akt and MAPK, by this compound warrants further investigation to elucidate its physiological roles and explore its potential as a therapeutic agent. This technical guide serves as a foundational resource for researchers and professionals in the fields of food science, nutrition, and drug development to further explore the science behind this intriguing dipeptide.
References
- 1. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of bitter peptides in aged cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK Signaling Cascade is a Central Hub in the Regulation of Cell Cycle, Apoptosis and Cytoskeleton Remodeling by Tripeptidyl-Peptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wheat peptides inhibit the activation of MAPK and NF-κB inflammatory pathways and maintain epithelial barrier integrity in NSAID-induced intestinal epithelial injury - Food & Function (RSC Publishing) [pubs.rsc.org]
Pro-Phe Interaction with Protein Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide Pro-Phe (Proline-Phenylalanine) and its constituent amino acids play a crucial role in mediating protein-protein interactions. The inherent rigidity of the proline residue, often inducing specific turns in peptide chains, combined with the hydrophobic and aromatic nature of phenylalanine, creates a structural motif recognized by a variety of protein targets.[1] This guide provides an in-depth analysis of the this compound interaction, with a primary focus on its engagement with Prolyl Endopeptidase (PREP), a key enzyme in neuropeptide metabolism. We will explore the quantitative aspects of this interaction, detail relevant experimental protocols, and illustrate the associated molecular pathways. While direct quantitative data for the standalone this compound dipeptide is limited, this paper synthesizes available information on this compound-containing peptides to provide a comprehensive overview for researchers in drug discovery and molecular biology.
Core Protein Target: Prolyl Endopeptidase (PREP)
Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase, is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides up to approximately 30 amino acids in length.[2][3] PREP was first identified through its ability to degrade bradykinin (B550075) at the this compound bond, highlighting the significance of this dipeptide motif in substrate recognition.[4]
The enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a target of interest for neurological and psychiatric disorders.[2][5]
Quantitative Data for this compound Motif Interaction with Protein Targets
| Peptide/Substrate | Protein Target | Assay Type | Quantitative Value | Reference(s) |
| Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) | Prolyl Endopeptidase (PREP) | Cleavage Assay | Site of primary cleavage is the this compound bond. | [4] |
| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | Inhibition Assay | K_i = 0.04 nM | [6] |
| Arg-Pro-Pro-Gly-Phe (RPPGF) | Thrombin | Inhibition Assay | K_i = 1.75 +/- 0.03 mM | [7][8] |
| Arg-Pro-Pro-Gly-Phe (RPPGF) | Protease-Activated Receptor 1 (PAR1) | Binding Assay | IC_50 = 20 µM | [8] |
Table 1: Quantitative Interaction Data for this compound Containing Peptides
Other Potential Protein Targets
While PREP is a primary example, the this compound motif is also recognized by other classes of proteins.
-
Thrombin: This key enzyme in the coagulation cascade is inhibited by peptides containing the D-Phe-Pro motif. The structure of the inhibitor Ac-(D)Phe-Pro-boroArg-OH in complex with human α-thrombin reveals that the D-Phe-Pro sequence fits into a hydrophobic pocket within the active site.[9] The peptide Arg-Pro-Pro-Gly-Phe has also been shown to inhibit thrombin with a K_i in the millimolar range.[7][8]
-
Eps15 Homology (EH) Domains: These signaling modules are known to recognize proteins containing Asn-Pro-Phe (NPF) sequences. The NPF peptide binds in a hydrophobic pocket of the EH domain, an interaction mediated by aromatic stacking with the phenylalanine residue.[10]
Signaling Pathways
Direct evidence for a signaling pathway initiated by the standalone this compound dipeptide is currently lacking. However, studies on the related dipeptide, Pro-Gly, offer a potential model for how dipeptides can influence cellular signaling. Pro-Gly has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) by activating the JAK2/STAT5 signaling pathway in a manner dependent on the peptide transporter PepT1.[11] This suggests that this compound, upon cellular uptake, could potentially modulate intracellular signaling cascades, although specific pathways have yet to be identified.
Hypothetical this compound Signaling Pathway
Based on the Pro-Gly model, a hypothetical signaling pathway for this compound could involve its transport into the cell via a peptide transporter, followed by interaction with an intracellular protein kinase or adapter protein, leading to the activation of a downstream signaling cascade. Further research is required to validate this hypothesis.
Experimental Protocols
Prolyl Endopeptidase (PREP) Activity Assay
This protocol describes a common method for measuring PREP activity using a chromogenic or fluorogenic substrate. This assay can be adapted to measure the inhibitory potential of this compound or its analogs.
Materials:
-
Purified Prolyl Endopeptidase
-
Chromogenic Substrate: Z-Gly-Pro-pNA (p-nitroanilide) or Fluorogenic Substrate: Z-Gly-Pro-AMC (7-amido-4-methylcoumarin)[12][13]
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl[12]
-
Test Compound: this compound dipeptide
-
Spectrophotometer or Fluorometer
-
96-well microplate
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate in a suitable solvent (e.g., 40% 1,4-dioxane (B91453) for Z-Gly-Pro-pNA).[12]
-
Reaction Setup: In a 96-well plate, add the assay buffer.
-
Enzyme Addition: Add the PREP enzyme solution to the buffer and pre-incubate at 37°C.[14]
-
Inhibitor Addition (for inhibition assay): Add varying concentrations of the this compound dipeptide to the wells containing the enzyme and pre-incubate to allow for binding.
-
Reaction Initiation: Start the reaction by adding the substrate solution to each well. Final substrate concentrations should be varied to determine kinetic parameters (e.g., 31 to 500 µM for Z-Gly-Pro-pNA).[12]
-
Data Acquisition: Immediately measure the increase in absorbance at 410 nm (for pNA) or fluorescence (Ex/Em: 360-380/440-460 nm for AMC) over time.[12][13]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. For inhibition assays, calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
References
- 1. Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Asn-Pro-Phe binding pocket of the Eps15 homology domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Enzymatic Degradation and Turnover of Pro-Phe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Pro-Phe (L-prolyl-L-phenylalanine) is a product of the degradation of proline-rich proteins, such as collagen. Its metabolic fate is of significant interest in various fields, including biochemistry, cell biology, and drug development, due to the biological activities of the dipeptide itself and its constituent amino acids. This technical guide provides an in-depth overview of the enzymatic processes governing this compound degradation and turnover, methodologies for its study, and its intersection with key cellular signaling pathways.
Core Enzymes in this compound Degradation
The primary enzyme responsible for the hydrolysis of the peptide bond in this compound is Prolidase (EC 3.4.13.9), also known as Xaa-Pro dipeptidase. This cytosolic metalloenzyme specifically cleaves dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue.[1] Another key enzyme that can process peptides containing a penultimate proline is Dipeptidyl Peptidase IV (DPP-IV) (EC 3.4.14.5), a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides.[2][3]
Prolidase
Prolidase plays a crucial role in the final stages of protein catabolism, particularly in collagen turnover.[1] It catalyzes the hydrolysis of this compound into its constituent amino acids, L-proline and L-phenylalanine. The enzyme requires manganese ions (Mn²⁺) for its catalytic activity.[4] Notably, prolidase exhibits a preference for the trans isomer of the X-Pro peptide bond.
Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a transmembrane glycoprotein (B1211001) that is also found in a soluble form in plasma.[2] It is a key regulator of various physiological processes, including glucose homeostasis and immune function.[2] While its primary role is the cleavage of N-terminal X-Pro dipeptides from longer peptides, its interaction with dipeptides like this compound is also of interest, particularly in the context of competitive inhibition.
Quantitative Data on this compound Degradation
The enzymatic degradation of this compound can be characterized by standard Michaelis-Menten kinetics. The following table summarizes the available kinetic parameters for human prolidase with Phe-Pro as a substrate.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Human Prolidase | Phe-Pro | 3.8 ± 0.4 | 11.0 ± 0.6 | 2895 | [Besio et al., 2013][5] |
| Human Prolidase | Gly-Pro | 5.4 mM | - | - | [Viglio et al., 2011][4] |
Signaling Pathways Influenced by this compound Turnover
The degradation of this compound by prolidase releases L-proline, a crucial amino acid for collagen synthesis and a signaling molecule that can influence key cellular pathways, including the Transforming Growth Factor-β (TGF-β) and mammalian Target of Rapamycin (mTOR) pathways.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a central regulator of cell growth, differentiation, and extracellular matrix remodeling.[6][7][8][9][10] Proline, the product of this compound degradation, can promote the expression of TGF-β receptors and stimulate collagen synthesis, thereby creating a positive feedback loop that is critical in processes like wound healing.
mTOR Signaling Pathway
The mTOR signaling pathway is a master regulator of cell growth, proliferation, and metabolism.[11][12][13][14] Proline availability, influenced by prolidase activity, can modulate mTOR signaling, thereby linking protein degradation to the regulation of protein synthesis and cell growth.
Experimental Protocols
Prolidase Activity Assay (Spectrophotometric)
This protocol is adapted from the method described by Myara et al. (1982) and is based on the colorimetric determination of proline released from the substrate.[15][16]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Manganese chloride (MnCl₂) solution (2.5 mM)
-
Gly-Pro or Phe-Pro substrate solution (30 mM)
-
Trichloroacetic acid (TCA) solution (20%)
-
Chinard's reagent (acid-ninhydrin)
-
Proline standard solutions
-
Sample (e.g., serum, cell lysate)
Procedure:
-
Enzyme Activation: Pre-incubate the sample with Tris-HCl buffer containing MnCl₂ at 37°C for at least 2 hours.[15]
-
Enzymatic Reaction:
-
Add the substrate solution to the activated enzyme mixture.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination: Stop the reaction by adding TCA solution.
-
Proline Determination:
-
Centrifuge to pellet precipitated proteins.
-
To the supernatant, add Chinard's reagent and incubate at 90°C.
-
Cool the reaction and measure the absorbance at 515 nm.
-
-
Quantification: Determine the amount of released proline by comparing the absorbance to a standard curve generated with known concentrations of proline.
DPP-IV Activity Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic substrate, Gly-Pro-AMC (7-Amino-4-Methyl Coumarin).[17][18]
Materials:
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)[18][19]
-
DPP-IV enzyme (recombinant or from biological sample)
-
Gly-Pro-AMC substrate solution (5 mM stock)
-
DPP-IV inhibitor (e.g., Sitagliptin) for positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the DPP-IV enzyme and assay buffer. For inhibitor screening, pre-incubate the enzyme with the test compounds.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (kinetic mode) or at a fixed endpoint using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17][18][19]
-
Data Analysis: Calculate the rate of AMC release, which is proportional to the DPP-IV activity.
Quantification of this compound and its Metabolites by HPLC
This protocol outlines a general approach for the separation and quantification of this compound, proline, and phenylalanine using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 column
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Water with 0.1% formic acid
-
This compound, proline, and phenylalanine standards
-
Sample (deproteinized)
Procedure:
-
Sample Preparation: Deproteinize the biological sample (e.g., plasma, cell culture media) by adding a precipitating agent like perchloric acid or by using a centrifugal filter device.[20]
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% B, 5% A).
-
Inject the prepared sample.
-
Elute the analytes using a gradient of increasing acetonitrile concentration.
-
-
Detection:
-
Quantification: Identify and quantify the peaks corresponding to this compound, proline, and phenylalanine by comparing their retention times and peak areas to those of the standards.
Mass Spectrometry Workflow for this compound Analysis
This workflow provides a general outline for the identification and quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).
Procedure:
-
Sample Preparation: Extract small molecules, including this compound, from the biological matrix. This typically involves protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.[22][23][24]
-
LC Separation: Separate the components of the extract using RP-HPLC as described in the previous protocol.
-
Ionization: Introduce the eluent from the LC column into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) to generate gas-phase ions of the analytes.
-
MS Analysis:
-
Full Scan: Acquire mass spectra over a defined mass-to-charge (m/z) range to detect the molecular ion of this compound (C₁₄H₁₈N₂O₃, exact mass: 262.1317).
-
Tandem MS (MS/MS): For confirmation and enhanced specificity, select the parent ion of this compound and fragment it to generate a characteristic fragmentation pattern.
-
-
Data Analysis: Identify this compound based on its accurate mass and fragmentation pattern. Quantify by integrating the area of the corresponding peak in the chromatogram.
Conclusion
The enzymatic degradation of this compound is a well-defined process primarily mediated by prolidase. The kinetic parameters of this reaction have been established, providing a quantitative basis for further research. The study of this compound turnover intersects with crucial cellular signaling pathways, highlighting its importance in cellular homeostasis and pathology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the metabolism of this compound and its broader biological implications. Future research may focus on elucidating the in vivo turnover rates of this compound in different tissues and disease states and further exploring its role as a signaling molecule.
References
- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. [Kinetics of dipeptidyl-peptidase IV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The Interplay Between TGF-β Signaling and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 11. Phosphoproteomic Profiling Reveals mTOR Signaling in Sustaining Macrophage Phagocytosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
- 18. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 23. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]
Pro-Phe Transport Across Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms governing the transport of the dipeptide Prolyl-Phenylalanine (Pro-Phe) across cellular membranes. Understanding these transport processes is critical for research in nutrient absorption, drug delivery, and cellular metabolism. This document details the primary transporter families involved, their kinetic properties, regulatory influences, and the experimental methodologies used to study them.
Introduction to this compound Transport
The transport of di- and tripeptides across biological membranes is a crucial process for the absorption of dietary proteins and the systemic distribution of peptide-based drugs. This compound, a dipeptide composed of proline and phenylalanine, is transported into cells by specialized carrier proteins. The primary transporters implicated in this compound uptake belong to the Solute Carrier (SLC) superfamily, specifically the proton-coupled oligopeptide transporters (POT or PEPT family) and the proton-coupled amino acid transporters (PAT family). These transporters harness the electrochemical proton gradient to drive the translocation of their substrates across the cell membrane.
Major Transporter Families for this compound
The transport of this compound is primarily mediated by three key transporters: PEPT1 (SLC15A1), PEPT2 (SLC15A2), and PAT1 (SLC36A1). While PEPT1 and PEPT2 are established di- and tripeptide transporters, the role of PAT1 in this compound transport is less direct and likely involves the transport of its constituent amino acids after extracellular hydrolysis.
Peptide Transporter 1 (PEPT1/SLC15A1)
PEPT1 is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells, playing a vital role in the absorption of dietary peptides.[1][2][3] It is also found in lower levels in the kidney proximal tubules.[1][3] PEPT1 is known for its broad substrate specificity, transporting over 400 different dipeptides and 8,000 tripeptides.[4] The transport mechanism is electrogenic, involving the co-transport of one proton with a neutral dipeptide.[1]
Peptide Transporter 2 (PEPT2/SLC15A2)
In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter.[5] It is primarily expressed in the apical membrane of renal tubular cells, where it is responsible for the reabsorption of peptides from the glomerular filtrate.[5][6] PEPT2 is also found in other tissues, including the brain, lung, and mammary gland.[5] Like PEPT1, PEPT2 has a broad substrate specificity for di- and tripeptides and utilizes a proton-coupled mechanism for transport.
Proton-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1)
PAT1 is a proton-coupled transporter for small and neutral amino acids such as proline, glycine, and alanine. It is expressed in the intestine, kidney, and brain. While PAT1 does not typically transport dipeptides, it can transport proline, a constituent of this compound. Therefore, its role in this compound bioavailability may be indirect, involving the uptake of proline after the extracellular breakdown of the dipeptide. PAT1 has a lower affinity for aromatic amino acids like phenylalanine.
Transport Kinetics
The efficiency of transporter-mediated uptake is described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.
| Transporter | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Cell System | Reference |
| PEPT1 | L-phenylalanyl-Ψ[CS-N]-L-alanine (this compound analog) | 275 ± 32 | Not specified | PEPT1-overexpressing HeLa cells | |
| PEPT1 | Glycylsarcosine (Gly-Sar) | 700 - 2400 | 0.84 - 2.1 | Caco-2 cells | |
| PEPT1 | N-formyl-methionyl-leucyl-phenylalanine (fMet-Leu-Phe) | 1600 | Not specified | Mouse jejunum |
Regulation of this compound Transporters
The activity and expression of this compound transporters are subject to regulation by various physiological and pharmacological factors. This regulation can occur at the transcriptional, translational, and post-translational levels, affecting the number of transporters at the cell surface and their intrinsic transport activity.
Substrate-induced Regulation
PEPT1 expression can be upregulated by the presence of its substrates. For instance, certain dipeptides like Gly-Sar and Gly-Gln have been shown to enhance PEPT1 promoter activity, leading to increased transporter expression.[1]
Hormonal and Signaling Pathway Regulation
Hormones such as insulin (B600854) and epidermal growth factor (EGF) have been shown to regulate PEPT1-mediated transport.[1] The regulation of transporter activity is often mediated by intracellular signaling cascades. While specific pathways for this compound transporters are not fully elucidated, general mechanisms for transporter regulation involve protein kinases and protein-protein interactions that can alter transporter trafficking to and from the plasma membrane or modulate their catalytic activity.
Figure 1: Generalized signaling pathway for the regulation of peptide transporters.
Experimental Protocols
The study of this compound transport utilizes a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Radiolabeled Dipeptide Uptake Assay in Cultured Cells
This protocol is a widely used method to quantify the uptake of a radiolabeled substrate, such as [14C]Gly-Sar (as a representative dipeptide), into cultured cells expressing the transporter of interest (e.g., Caco-2 cells for PEPT1).
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0)
-
Radiolabeled dipeptide (e.g., [14C]Gly-Sar)
-
Unlabeled dipeptide for competition assays (e.g., unlabeled Gly-Sar, this compound)
-
Ice-cold wash buffer (e.g., PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Culture: Grow Caco-2 cells on permeable supports until they form a confluent and differentiated monolayer.
-
Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed transport buffer (37°C).
-
Initiation of Uptake: Add the transport buffer containing the radiolabeled dipeptide (and any inhibitors or competing substrates, if applicable) to the apical side of the monolayer.
-
Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 2, 5, 10, 15 minutes) to ensure initial uptake rates are measured.
-
Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the monolayers three times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification of Radioactivity: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another aliquot of the cell lysate to determine the total protein content using a standard protein assay.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration and the incubation time to calculate the uptake rate (e.g., in nmol/mg protein/min). For kinetic analysis, perform the assay with varying concentrations of the radiolabeled substrate and fit the data to the Michaelis-Menten equation.
References
- 1. Functional Consequences of Changing Proline Residues in the Phenylalanine-Specific Permease of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate recognition by the mammalian proton-dependent amino acid transporter PAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of the amino acid transporter PAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence for a "Pro-Phe Signaling Cascade" in Neuronal Cells Found in Scientific Literature
A comprehensive review of scientific databases and literature reveals no established signaling cascade specifically initiated by the dipeptide Proline-Phenylalanine (Pro-Phe) in neuronal cells. The term "this compound signaling cascade" does not appear to correspond to a recognized biological pathway.
While the specific this compound dipeptide has not been identified as a primary signaling molecule in the nervous system, research has explored the roles of peptides containing proline and phenylalanine residues, as well as the individual amino acids themselves, in neuronal function. It is possible that the query may stem from a misunderstanding of these related but distinct areas of neurobiology.
Peptides Containing Proline and Phenylalanine with Neuronal Activity
Several larger peptides that include the this compound sequence or individual proline and phenylalanine residues have demonstrated significant biological effects in the nervous system. These peptides, however, initiate their own distinct signaling pathways and are not referred to as a "this compound cascade."
For instance, a synthetic five-amino-acid propeptide, Dopamine (B1211576) Neuron Stimulating Peptide-5 (DNSP-5), with the sequence Phe-Pro-Leu-Pro-Ala, has been shown to possess neurotrophic-like properties.[1][2] Studies have indicated that DNSP-5 can enhance the differentiation of primary dopamine neurons and increase extracellular dopamine levels, suggesting its potential relevance in the context of neurodegenerative diseases like Parkinson's.[1][2] The proposed mechanism for peptides like DNSP-5 is thought to be independent of the GDNF receptor GFRα1 and may involve metabolic or apoptotic cellular pathways.[1]
Another example is the dipeptide Phe-Phe amide, which has been found to attenuate hyperalgesia and allodynia in diabetic mice through a mechanism involving the sigma-1 receptor system.[3] This highlights that dipeptides can have signaling roles, but the specific this compound dipeptide has not been implicated in a similar cascade.
Individual Roles of Proline and Phenylalanine in the Brain
Proline and Phenylalanine, as individual amino acids, play crucial roles in the central nervous system.
Proline is involved in:
-
Neurotransmitter Synthesis: It serves as a precursor for the key neurotransmitters glutamate (B1630785) and GABA.[4]
-
Neuromodulation: Proline itself can act as a neuromodulator, influencing both excitatory and inhibitory neurotransmission.[5] Dysregulation of proline metabolism has been associated with neurological and psychiatric disorders.[6][7]
-
Cellular Signaling: It can modulate signaling pathways such as the amino acid stress response and the extracellular signal-related kinase (ERK) pathway.[8]
Phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.
Methodologies for Studying Peptide Signaling in Neuronal Cells
While a this compound signaling cascade is not established, the methodologies to study such a pathway, should it be discovered, are well-documented. These include:
-
Neuronal Cell Culture: Primary neuronal cultures or cell lines like PC12 and SH-SY5Y are commonly used to study the effects of signaling molecules on neuronal cells.[9][10]
-
Calcium Imaging: Changes in intracellular calcium concentrations are often used as a readout for neuronal activity and receptor activation in response to stimuli.[11]
-
Receptor Binding Assays: To identify potential receptors, radioligand binding studies can be performed to measure the affinity of a peptide to neuronal membranes.[12]
-
Downstream Signaling Analysis: Techniques like Western blotting can be used to detect the phosphorylation and activation of downstream signaling proteins, such as kinases, to elucidate the intracellular cascade.[13]
-
Electrophysiology: Patch-clamp techniques can directly measure changes in neuronal excitability and ion channel activity in response to peptide application.[14]
References
- 1. A synthetic five amino acid propeptide increases dopamine neuron differentiation and neurochemical function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic five amino acid propeptide increases dopamine neuron differentiation and neurochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dipeptide Phe-Phe amide attenuates signs of hyperalgesia, allodynia and nociception in diabetic mice using a mechanism involving the sigma receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral and neurochemical effects of proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response of pheochromocytoma neuronal cells to varying intensity of continuous wave terahertz radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the Pro-Phe Conformation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth examination of the structural conformations of the Proline-Phenylalanine (Pro-Phe) dipeptide motif. It details the experimental and computational methodologies used for its analysis, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Introduction: The Significance of the this compound Motif
The this compound dipeptide sequence is a recurring motif in proteins and peptides that plays a crucial role in defining molecular architecture and mediating biological interactions. The unique properties of its constituent amino acids are central to its structural importance.
-
Proline (Pro): As the only naturally occurring N-substituted amino acid, proline's side chain forms a cyclic pyrrolidine (B122466) ring by bonding back to the backbone nitrogen.[1][2] This severely restricts the rotational freedom around the phi (φ) dihedral angle, locking it into a narrow range of values (typically -60° to -75°). This rigidity makes proline a potent "structure-breaker" in alpha-helices and a common constituent of turns and loops.[3]
-
Phenylalanine (Phe): The aromatic side chain of phenylalanine provides a bulky, hydrophobic group capable of engaging in π-π stacking and hydrophobic interactions.[4] These interactions are critical for protein folding and the formation of binding pockets.
The juxtaposition of proline's rigidity and phenylalanine's aromaticity creates a motif with a distinct conformational landscape, often found in the recognition sites of signaling proteins. A key feature of any X-Pro bond is its ability to adopt either a cis or trans conformation, with the trans form being only marginally more stable than the cis form.[5] This cis/trans isomerization can act as a molecular switch, profoundly influencing protein structure, function, and dynamics.[6]
Conformational States of the this compound Motif
The three-dimensional structure of the this compound motif is defined by a set of dihedral angles along the peptide backbone and within the side chains.
-
Backbone Dihedral Angles (φ, ψ, ω): These angles describe the rotation around the N-Cα, Cα-C', and C'-N bonds, respectively. The ω angle of the Phe-Pro peptide bond can be either ~180° (trans) or ~0° (cis). The φ angle of proline is restricted, while the ψ angle of proline and the φ/ψ angles of phenylalanine are more variable and define the overall backbone trajectory.
-
Side Chain Dihedral Angles (χ): These angles describe the conformation of the side chains. For phenylalanine, χ1 and χ2 determine the orientation of the phenyl ring.
The this compound motif is a common feature in β-turns, which are structures that reverse the direction of the polypeptide chain. The specific type of β-turn is dictated by the dihedral angles of the central residues.
Table 1: Representative Backbone Dihedral Angles for this compound Motifs Note: These values are illustrative and can vary based on the local environment, neighboring residues, and the specific analytical method used. Data is synthesized from general principles of protein structure and findings in related peptide studies.[6][7]
| Conformation / Structure Type | Residue | φ (Phi) Angle Range | ψ (Psi) Angle Range | ω (Omega) Angle |
| Trans Peptide Bond | Proline | -60° to -75° | +140° to +160° | ~180° |
| Phenylalanine | -70° to -90° | -20° to +20° | ~180° | |
| Cis Peptide Bond | Proline | -60° to -75° | -15° to +5° | ~0° |
| Phenylalanine | -100° to -120° | +150° to +170° | ~180° | |
| Type II' β-Turn (i+1, i+2) | D-Phe (i+1) | +60° | +120° | ~180° |
| Pro (i+2) | -80° | 0° | ~180° |
Experimental and Computational Methodologies
The structural elucidation of the this compound conformation relies on a combination of high-resolution experimental techniques and computational simulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the method of choice for determining the solution-state structure and dynamics of peptides, as most do not readily crystallize.[8] It provides information on through-bond and through-space atomic interactions.
-
Sample Preparation:
-
Concentration: Peptides are typically prepared at concentrations of 1-5 mM. For proteins, 0.3-1.0 mM is common.[9][10]
-
Buffer System: A suitable buffer (e.g., phosphate-buffered saline) is used, with a total salt concentration below 300 mM to prevent signal broadening.[11] The pH should be chosen to ensure peptide stability and slow the exchange of amide protons (typically pH < 7.5).[11]
-
Solvent: Samples are dissolved in 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.[12]
-
Isotopic Labeling: For larger peptides or proteins (>40 residues), ¹⁵N and ¹³C isotopic labeling is essential to resolve spectral overlap in multidimensional experiments.[9][10]
-
-
Data Acquisition: A suite of 1D and 2D NMR experiments is performed:
-
¹H 1D: Provides an initial assessment of sample folding and purity.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.[12]
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for complete residue identification.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing the distance restraints crucial for 3D structure calculation.[12]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used for molecules with intermediate correlation times where NOE signals may be weak or absent.[4]
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Cross-peaks from COSY and TOCSY spectra are used to assign specific protons to their respective amino acids in the sequence.
-
Dihedral Angle Restraints: ³J-coupling constants, measured from high-resolution spectra, are related to dihedral angles via the Karplus equation.[13][14]
-
Distance Restraints: NOESY cross-peak intensities are converted into upper-limit distance restraints between proton pairs.
-
Structure Calculation: A computational protocol (e.g., distance geometry or molecular dynamics with restraints) is used to generate an ensemble of structures consistent with the experimental restraints.[8]
-
Caption: Workflow for peptide structure determination using NMR spectroscopy.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a molecule's conformation in a crystalline state. It is a powerful tool for obtaining precise atomic coordinates.[15]
-
Crystallization: The peptide must be induced to form a well-ordered, single crystal. This is often the most challenging step.
-
A high-purity (>98%) peptide sample is prepared at a high concentration.
-
A screening process is conducted using various precipitants (e.g., salts, polymers like PEG), buffers, and temperatures to find conditions that favor crystal growth.[16]
-
-
Data Collection:
-
Structure Determination and Refinement:
-
The positions and intensities of the diffraction spots are used to calculate an electron density map.
-
An atomic model of the peptide is built into the electron density map.
-
The model is computationally refined to achieve the best possible fit with the experimental data, resulting in a final structure with precise atomic coordinates.
-
Caption: Workflow for peptide structure determination via X-ray crystallography.
Table 2: Representative Crystallographic Data for Peptide Geometry Note: These are idealized values based on standard peptide geometry found in high-resolution crystal structures.
| Parameter | Atom 1 | Atom 2 | Typical Value |
| Bond Length | C' (i-1) | N (i) | 1.33 Å |
| N (i) | Cα (i) | 1.46 Å | |
| Cα (i) | C' (i) | 1.52 Å | |
| Bond Angle | C' (i-1) | N (i) | Cα (i) |
| N (i) | Cα (i) | C' (i) | |
| Cα (i) | C' (i) | N (i+1) |
Molecular Dynamics (MD) Simulations
MD simulations provide a computational lens to explore the conformational dynamics and thermodynamics of peptides over time.[18] They are invaluable for sampling conformational space, understanding the stability of different states (cis/trans), and interpreting experimental data.[19]
-
System Setup:
-
An initial structure of the peptide is obtained (from NMR, crystallography, or built de novo).
-
A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to define the potential energy of the system.
-
The peptide is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation:
-
Energy Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated and pressurized to the target temperature and pressure (e.g., 300 K, 1 bar) while allowing the solvent to relax around the peptide.
-
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of atomic positions over time.
-
-
Analysis: The trajectory is analyzed to extract structural and dynamic information, such as:
-
Populations of cis and trans isomers.
-
Distributions of dihedral angles.
-
Root-mean-square deviation (RMSD) to assess structural stability.
-
Hydrogen bonding patterns and solvent interactions.[20]
-
Caption: Workflow for analyzing peptide dynamics using MD simulations.
Biological Context: this compound in Signaling Pathways
Proline-rich motifs are frequently recognized by specific protein-protein interaction modules, such as SH3, WW, and EVH1 domains.[2] These domains act as scaffolds, bringing signaling proteins into close proximity to facilitate phosphorylation, ubiquitination, or other post-translational modifications. The this compound sequence can be a core component of the recognition site for these domains. For example, Eps15 homology (EH) domains are known to bind peptides containing an Asn-Pro-Phe (NPF) sequence.[21]
The following diagram illustrates a generalized signaling cascade initiated by the binding of a proline-rich ligand (containing a this compound motif) to a receptor's SH3 domain, leading to the activation of a downstream kinase.
Caption: Generalized pathway of SH3 domain-mediated signal transduction.
Conclusion
The structural analysis of the this compound conformation is a multifaceted endeavor that integrates experimental and computational approaches. NMR spectroscopy reveals its dynamic nature in solution, X-ray crystallography provides high-resolution atomic details in the solid state, and molecular dynamics simulations bridge the gap by exploring its conformational landscape over time. The distinct structural propensities of the this compound motif, particularly the rigidity of proline and the cis/trans isomerization of the peptide bond, are fundamental to its role as a key recognition element in a multitude of biological signaling pathways. A thorough understanding of its structure is therefore essential for the rational design of peptides and small molecules aimed at modulating these critical protein-protein interactions.
References
- 1. google.com [google.com]
- 2. limlab.ucsf.edu [limlab.ucsf.edu]
- 3. Khan Academy [khanacademy.org]
- 4. The solution conformation of (D)Phe-Pro-containing peptides: implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy [frontiersin.org]
- 7. Conformational analysis of the tetrapeptide Pro-D-Phe-Pro-Gly in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. ethz.ch [ethz.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protein–protein interaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular dynamics simulations of peptide and protein systems [mountainscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Structure and Asn-Pro-Phe binding pocket of the Eps15 homology domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Pro-Phe Dipeptide
Abstract
This application note details a robust and sensitive method for the detection and quantification of the dipeptide Prolyl-Phenylalanine (Pro-Phe) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in drug development and life sciences. The method utilizes a simple protein precipitation step followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. All quantitative data and experimental parameters are presented in clear, structured tables, and the experimental workflow is visualized using a diagram.
Introduction
The analysis of dipeptides such as this compound is of growing interest in various fields, including pharmacology, metabolomics, and food science. Accurate and sensitive quantification of these molecules is crucial for understanding their physiological roles and potential as biomarkers. LC-MS/MS has become the gold standard for such analyses due to its high selectivity and sensitivity. This document provides a detailed protocol for the determination of this compound in biological matrices.
Experimental Protocols
Sample Preparation
A simple and effective protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma or serum.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., isotopically labeled this compound or a structurally similar dipeptide)
-
Methanol (B129727) (LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological sample, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
The MRM transitions for this compound and a potential internal standard are outlined below. The precursor ion for this compound is its protonated molecule [M+H]⁺. Based on known peptide fragmentation patterns, a common and stable fragment results from the cleavage of the peptide bond, often yielding a y-ion.
Table 3: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 263.14 | 120.10 (y-ion) | 50 | 15 |
| 263.14 | 70.06 (Pro immonium ion) | 50 | 25 | |
| Internal Standard | To be determined based on selection | To be determined | 50 | To be optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the expected quantitative data for the LC-MS/MS method for this compound detection.
Table 4: Summary of Quantitative Data
| Parameter | Expected Value |
| Retention Time | ~3.5 min (To be confirmed experimentally) |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
| Linear Range | 2.5 - 1000 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
The following diagram illustrates the experimental workflow for the LC-MS/MS detection of this compound.
Caption: Experimental workflow for this compound detection.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in biological samples. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and biomedical research.
Application Notes and Protocols for Cyclo(Pro-Phe) Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cyclo(Pro-Phe), a cyclic dipeptide, in various cell culture-based assays. The protocols and data presented are synthesized from established methodologies to assist in the investigation of its biological effects, including anticancer, neuroprotective, and anti-biofilm activities.
Data Presentation: Quantitative Parameters
The effective concentration and treatment times for Cyclo(this compound) are highly dependent on the cell type and the specific biological endpoint being investigated. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of Cyclo(this compound) in Different Bioassays
| Assay Type | Cell Line/Organism | Concentration Range | Observed Effect | Reference |
| Cytotoxicity | HCT-116, OVCAR-8, SF-295 | 16.0 - 21.4 µg/mL (IC50) | Inhibition of cancer cell growth | [1] |
| Cytotoxicity | HT-29 Colon Cancer | 10 mM | >50% growth inhibition | [2] |
| Apoptosis Induction | HT-29 Colon Cancer | 5 mM | 18.3±2.8% of cells with chromatin condensation | [2] |
| Neuroprotection | SH-SY5Y Neuroblastoma | 10 - 40 µM | Protection against H₂O₂-induced toxicity | [3] |
| Anti-biofilm | Staphylococcus aureus | 12.3 mM | Inhibition of virulence factors and biofilm formation | [1] |
| DNA Damage | INT-407 (HeLa derivative) | 1 mM | Induction of DNA double-strand breaks | [4] |
Table 2: Incubation Times for Cyclo(this compound) Treatment
| Assay Type | Incubation Time | Notes | Reference |
| Anti-biofilm | 24 - 48 hours | Static conditions for biofilm formation. | [1] |
| Neuroprotection | 1 hour (pre-treatment) + 10 hours (co-treatment) | Pre-treatment with Cyclo(this compound) before inducing oxidative stress. | [3] |
| General Cytotoxicity/Proliferation | 24 - 72 hours | Time-course experiments are recommended to determine the optimal duration. | [5] |
| Apoptosis Assays | 24 - 48 hours | Sufficient time for apoptotic pathways to be activated. | [2] |
Experimental Protocols
Preparation of Cyclo(this compound) Stock Solution
Cyclo(this compound) is a hydrophobic molecule with poor solubility in aqueous media.[1] Therefore, a high-concentration stock solution in an organic solvent is required.
-
Materials:
-
Cyclo(this compound) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a stock solution of Cyclo(this compound) in DMSO. A concentration of 10-100 mM is recommended.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Visually inspect the solution for any precipitation.[1]
-
Store the stock solution at -20°C for long-term storage.[1] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure stability.[1]
-
General Cell Treatment Protocol
This protocol provides a general workflow for treating adherent cells in culture with Cyclo(this compound).
-
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
Cyclo(this compound) stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
-
Protocol:
-
Seed cells into multi-well plates at a density appropriate for the specific assay and allow them to adhere and grow for 24 hours.
-
Prepare working dilutions of Cyclo(this compound) from the stock solution in complete cell culture medium. Ensure the final concentration of DMSO is consistent across all treatments and vehicle controls, typically ≤ 0.1%.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired final concentrations of Cyclo(this compound) to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Cyclo(this compound) concentration) and a negative control (medium only).
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Proceed with the specific downstream assay (e.g., MTT assay for viability, Annexin V staining for apoptosis).
-
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Materials:
-
Cells treated with Cyclo(this compound) in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3]
-
Carefully remove the medium.
-
Add 100-200 µL of a suitable solvent (e.g., DMSO) to each well to solubilize the formazan crystals.[2]
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Apoptosis Detection (Annexin V Staining)
Annexin V staining is used to detect the externalization of phosphatidylserine, a hallmark of early apoptosis.[2]
-
Materials:
-
Cells treated with Cyclo(this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye like propidium iodide (PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of Cyclo(this compound)
Cyclo(this compound) has been shown to exert neuroprotective effects by activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn inhibits the NF-κB signaling pathway. This leads to a reduction in oxidative stress and apoptosis.[3]
Caption: Neuroprotective signaling cascade of Cyclo(this compound).
DNA Damage Response Induced by Cyclo(this compound)
Treatment with Cyclo(this compound) can lead to the production of reactive oxygen species (ROS), which in turn causes DNA double-strand breaks and activates the ATM-CHK2 DNA damage response pathway.[4]
Caption: Cyclo(this compound) induced DNA damage response pathway.
General Experimental Workflow for Cell Viability Assessment
The following diagram illustrates a typical workflow for assessing the effect of Cyclo(this compound) on cell viability.
Caption: Workflow for MTT-based cell viability assay.
References
Application Notes and Protocols for In Vivo Administration and Dosing of Pro-Phe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-phenylalanine (Pro-Phe) is a naturally occurring peptide fragment that has garnered interest for its potential biological activities. Composed of the amino acids proline and phenylalanine, this compound's in vivo effects are an area of active investigation. These application notes provide a comprehensive overview of the available data on this compound and related dipeptides to guide the design of in vivo studies. This document outlines protocols for administration, dosing, and analysis, and summarizes key quantitative data from relevant studies.
Data Presentation
Table 1: In Vivo Administration and Dosing of this compound and Related Dipeptides
| Compound | Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| This compound (FP) | Hypercholesterolemic Rats | Oral | Not specified | Lowered serum and liver cholesterol | [1] |
| Pro-Gly | C57BL/6J Mice | Intraperitoneal | 100 mg/kg (acute), 150 mg/kg (chronic) | Promoted IGF-1 expression and secretion | [2] |
| Phe-Phe amide | Diabetic and Non-diabetic Mice | Intrathecal | Dose-dependent | Attenuated hyperalgesia, allodynia, and nociception | [3] |
| L-phenylalanine | Rats | Oral (in diet) | 1.5% (w/w) | NOAEL (No-Observed-Adverse-Effect Level) | [4] |
Table 2: Potential Biological Activities and Signaling Pathways
| Compound | Biological Activity | Potential Signaling Pathway | Reference |
| This compound (FP) | Cholesterol-lowering | Down-regulation of intestinal ABCA1 | |
| Pro-Gly | Promotion of IGF-1 secretion | PepT1-JAK2/STAT5 pathway | [2] |
| Phe-Phe amide | Analgesia | Sigma receptor system | [3] |
| Proline-rich peptides | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibition | [5] |
Experimental Protocols
Protocol 1: Evaluation of Cholesterol-Lowering Effects of this compound (Oral Administration)
This protocol is adapted from a study investigating the effects of a phenylalanine-proline dipeptide on cholesterol metabolism in hypercholesterolemic rats[1].
1. Animal Model:
-
Male Sprague-Dawley rats (6 weeks old).
-
Induce hypercholesterolemia by feeding a high-cholesterol diet for a specified period.
2. Formulation and Dosing:
-
Dissolve this compound in a suitable vehicle (e.g., distilled water or saline).
-
Administer this compound orally via gavage. The exact dosage should be determined based on preliminary dose-response studies. A starting point could be extrapolated from similar dipeptide studies.
3. Experimental Groups:
-
Group 1: Normal diet control.
-
Group 2: High-cholesterol diet control (vehicle administration).
-
Group 3: High-cholesterol diet + this compound treatment.
4. Procedure:
-
Administer this compound or vehicle daily for the duration of the study (e.g., 4 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for serum lipid profiling (total cholesterol, LDL, HDL, triglycerides).
-
Harvest liver and jejunum tissues for analysis of gene and protein expression related to cholesterol metabolism (e.g., ABCA1).
5. Analysis:
-
Analyze serum lipids using standard enzymatic kits.
-
Perform qPCR and Western blotting on tissue homogenates to quantify the expression of target genes and proteins.
Protocol 2: Investigation of this compound's Effects on a Hypothesized Signaling Pathway (Intraperitoneal Administration)
This protocol is based on a study of the Pro-Gly dipeptide, which was found to modulate the JAK2/STAT5 signaling pathway[2]. This can be adapted to investigate if this compound has similar effects.
1. Animal Model:
-
Female C57BL/6J mice (6 weeks old).
2. Formulation and Dosing:
-
Dissolve this compound in sterile physiological saline.
-
Based on the Pro-Gly study, an acute dose of 100 mg/kg and a chronic dose of 150 mg/kg can be considered as starting points.
3. Experimental Groups (Acute Study):
-
Group 1: Saline control (intraperitoneal injection).
-
Group 2: this compound (100 mg/kg, intraperitoneal injection).
4. Procedure (Acute Study):
-
Administer a single intraperitoneal injection of this compound or saline.
-
After a specified time (e.g., 1 hour), sacrifice the animals and collect blood and liver samples.
5. Analysis:
-
Analyze serum for relevant biomarkers (e.g., IGF-1).
-
Perform Western blot analysis on liver tissue lysates to assess the phosphorylation status of key signaling proteins (e.g., JAK2, STAT5).
Mandatory Visualization
Concluding Remarks
The in vivo administration and dosing of this compound is a developing area of research. The provided protocols, data, and visualizations offer a foundational framework for designing and executing robust in vivo studies. Researchers are encouraged to perform initial dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions. Further investigation is warranted to fully elucidate the signaling pathways directly modulated by this compound and to explore its full therapeutic potential.
References
- 1. Identification of a novel cholesterol-lowering dipeptide, phenylalanine-proline (FP), and its down-regulation of intestinal ABCA1 in hypercholesterolemic rats and Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 3. The dipeptide Phe-Phe amide attenuates signs of hyperalgesia, allodynia and nociception in diabetic mice using a mechanism involving the sigma receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Oral Potential Angiotensin-Converting Enzyme Inhibitory Peptides from Zizyphus jujuba Proteins Based on Gastrointestinal Digestion In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Phe and its Cyclic Analogs: Potential in Neurological Disorder Research
Application Note
Introduction
The dipeptide Prolyl-Phenylalanine (Pro-Phe) and its cyclic counterpart, Cyclo(L-Pro-L-Phe), have emerged as molecules of interest in the field of neuroscience. While direct evidence establishing this compound as a definitive biomarker for specific neurological disorders is currently limited, the neuroprotective properties of Cyclo(L-Pro-L-Phe) suggest a promising avenue for research and therapeutic development. This document provides an overview of the current understanding of these compounds, their potential mechanisms of action, and protocols for their analysis.
Cyclo(L-Pro-L-Phe) has demonstrated significant neuroprotective activity against oxidative stress-induced neurodegeneration in cellular models.[1] This activity is particularly relevant to a range of neurological disorders where oxidative stress, mitochondrial dysfunction, and inflammation are key pathological features, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3]
Potential Mechanisms of Action
The neuroprotective effects of Cyclo(L-Pro-L-Phe) are believed to be mediated through multiple pathways:
-
PPAR-γ Agonism: Cyclo(L-Pro-L-Phe) acts as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] Activation of PPAR-γ is known to have protective effects against apoptosis, mitochondrial dysfunction, and oxidative damage.[1]
-
Anti-apoptotic Effects: Studies have shown that Cyclo(L-Pro-L-Phe) can prevent the loss of mitochondrial membrane potential and inhibit the activation of key apoptotic proteins such as caspase-3 and poly (ADP-ribose) polymerase (PARP).[1]
-
Anti-inflammatory Activity: Cyclo(L-Pro-L-Phe) has been observed to inhibit the activation and translocation of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses and apoptosis.[1]
Applications in Research and Drug Development
The unique properties of Cyclo(L-Pro-L-Phe) make it a valuable tool for:
-
Investigating Neuroprotective Pathways: Studying the downstream effects of Cyclo(L-Pro-L-Phe) can help elucidate the complex signaling cascades involved in neuronal survival and death.
-
High-Throughput Screening: As a known neuroprotective agent, it can be used as a positive control in screens for novel therapeutic compounds.
-
Therapeutic Lead Compound: Its ability to cross the blood-brain barrier and modulate key pathological pathways makes it a potential candidate for further development as a therapeutic agent for neurological disorders.[2][3]
Quantitative Data Summary
While specific quantitative data for this compound as a biomarker is not yet established, the following table summarizes the observed qualitative and semi-quantitative neuroprotective effects of Cyclo(L-Pro-L-Phe) from in vitro studies.
| Effect | Model System | Key Findings | Reference |
| Neuroprotection against Oxidative Stress | H2O2-induced damage in SH-SY5Y neuroblastoma cells | Significantly diminished cell degeneration. | [1] |
| Inhibition of Apoptosis | SH-SY5Y cells | Prevented loss of mitochondrial membrane potential; inhibited activation of caspase-3 and PARP. | [1] |
| Anti-inflammatory Action | SH-SY5Y cells | Inhibited the activation and translocation of NF-κB. | [1] |
| PPAR-γ Activation | Luciferase assay | Demonstrated potent activation of PPAR-γ. | [1] |
Signaling and Experimental Workflow Diagrams
References
Application Notes and Protocols for Pro-Phe in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-phenylalanine (Pro-Phe), a dipeptide composed of the amino acids proline and phenylalanine, is an emerging metabolite of interest in the field of metabolomics. As a product of protein digestion and metabolism, its presence and concentration in biological fluids and tissues can provide insights into various physiological and pathological states. Recent research has highlighted its potential role in regulating metabolic pathways, particularly cholesterol homeostasis, making it a candidate for biomarker discovery and therapeutic investigation.
These application notes provide an overview of the utility of this compound in metabolomics research, with a focus on its role in cholesterol metabolism. Detailed protocols for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also presented to facilitate its study in a research setting.
Key Applications in Metabolomics
Investigation of Cholesterol Metabolism and Cardiovascular Disease
Metabolomic studies have identified this compound as a bioactive peptide with hypocholesterolemic effects. Research in animal models has demonstrated that oral administration of this compound can significantly reduce serum and liver cholesterol levels. This makes this compound a valuable tool for investigating the mechanisms of cholesterol absorption, transport, and excretion. Its role in modulating the expression of key genes involved in cholesterol metabolism suggests its potential as a therapeutic agent for dyslipidemia and the prevention of atherosclerosis.
Biomarker Discovery in Metabolic and Neurological Disorders
Given that this compound is derived from phenylalanine, its levels may be altered in diseases associated with aberrant phenylalanine and proline metabolism. This includes:
-
Phenylketonuria (PKU): A genetic disorder characterized by the inability to metabolize phenylalanine. While phenylalanine itself is the primary biomarker, dipeptides like this compound could offer additional insights into the pathophysiology of the disease.
-
Neurological Diseases: Alterations in phenylalanine and proline metabolism have been linked to neurodegenerative disorders such as Huntington's disease.[1] The quantification of this compound in cerebrospinal fluid (CSF) could be a potential avenue for biomarker research in this area.
-
Cancer Metabolomics: Cancer cells often exhibit rewired amino acid metabolism. Studies have shown alterations in phenylalanine and proline metabolism in various cancers, including prostate and bladder cancer, suggesting that this compound could be explored as a potential biomarker.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cholesterol metabolism as observed in a study on hypercholesterolemic rats.
Table 1: Effect of this compound on Serum and Hepatic Cholesterol Levels in Hypercholesterolemic Rats
| Parameter | Control Group | This compound Group (0.5% of diet) | Percentage Change |
| Serum Total Cholesterol | Baseline | Decreased | ↓ 25-30% |
| Serum Non-HDL-Cholesterol | Baseline | Decreased | ↓ 30-35% |
| Serum HDL-Cholesterol | Baseline | Increased | ↑ 15-20% |
| Hepatic Cholesterol | Baseline | Decreased | ↓ 40-45% |
Data adapted from a study on hypercholesterolemic rats. The values represent approximate percentage changes for illustrative purposes.
Table 2: Effect of this compound on Fecal Steroid Excretion in Hypercholesterolemic Rats
| Parameter | Control Group | This compound Group (0.5% of diet) | Percentage Change |
| Fecal Acidic Steroids | Baseline | Increased | ↑ 50-60% |
| Fecal Cholesterol | Baseline | Increased | ↑ 70-80% |
Data adapted from a study on hypercholesterolemic rats, indicating that this compound enhances cholesterol excretion.
Signaling Pathway: this compound in Cholesterol Regulation
This compound has been shown to exert its cholesterol-lowering effects by modulating the expression of the ATP-binding cassette transporter A1 (ABCA1) in the intestine. ABCA1 is a crucial protein for reverse cholesterol transport, mediating the efflux of cholesterol from cells. The proposed mechanism involves the downregulation of Liver X Receptor beta (LXRβ), a nuclear receptor that acts as a key transcriptional regulator of ABCA1. By reducing LXRβ expression, this compound leads to decreased ABCA1 transcription, resulting in reduced intestinal cholesterol absorption and increased fecal excretion.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of this compound in human plasma, adapted from methodologies for similar dipeptides.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and this compound-d5 in 50:50 (v/v) MeOH:Water to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Serially dilute the this compound stock solution with 50:50 (v/v) MeOH:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound-d5 stock solution with ACN to a final concentration of 100 ng/mL.
-
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma (calibration standards, quality controls, or unknown samples), add 200 µL of the IS Working Solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
Time (min) %B 0.0 2 0.5 2 2.5 95 3.0 95 3.1 2 | 4.0 | 2 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical - must be optimized):
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound 263.1 70.1 | this compound-d5 | 268.1 | 75.1 |
5. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound is a dipeptide with demonstrated bioactivity, particularly in the realm of cholesterol metabolism. Its role as a potential signaling molecule that can modulate gene expression makes it an interesting target for metabolomics research. The methodologies outlined in these application notes provide a framework for the accurate quantification of this compound, enabling further investigation into its physiological roles and its potential as a biomarker for various diseases. As metabolomics technologies continue to advance, the exploration of small peptides like this compound will undoubtedly uncover new layers of biological regulation and offer novel opportunities for therapeutic intervention.
References
Application Notes and Protocols for the Chemical Synthesis and Purification of Prolyl-Phenylalanine (Pro-Phe)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The dipeptide Prolyl-Phenylalanine (Pro-Phe) is a fundamental building block in many biologically active peptides and peptidomimetics. Its synthesis is a classic example of peptide bond formation, a cornerstone of medicinal chemistry and drug development. The successful synthesis of this compound, like any peptide, requires a strategic approach involving the use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence.[1][2][3] This is followed by a robust purification protocol to isolate the target dipeptide from reaction byproducts and unreacted starting materials, ensuring high purity for downstream applications.
This document provides detailed protocols for the solution-phase synthesis and subsequent purification of this compound, along with data presentation and workflow visualization to guide researchers in this process.
Chemical Synthesis of this compound
The synthesis of a dipeptide from two different amino acids, such as L-proline and L-phenylalanine, could result in four different products (this compound, Phe-Pro, Pro-Pro, and Phe-Phe) if not controlled.[1] Therefore, a protection strategy is essential.[1][4] The α-amino group of proline and the α-carboxyl group of phenylalanine must be temporarily blocked to ensure the formation of the desired this compound sequence.[3]
Protecting Group Strategy:
-
N-terminal Protection (Proline): The α-amino group of proline is protected to prevent it from reacting with the activated carboxyl group of another proline molecule. The tert-Butoxycarbonyl (Boc) group is a common choice, as it is stable under coupling conditions but can be readily removed with a mild acid like trifluoroacetic acid (TFA).[3][5]
-
C-terminal Protection (Phenylalanine): The α-carboxyl group of phenylalanine is protected, typically as a methyl ester (OMe), to prevent it from reacting with the activated carboxyl group of proline. This ester can be removed by saponification (alkaline hydrolysis) at the end of the synthesis.[3]
Coupling Reagents:
The formation of the peptide bond requires the activation of the carboxyl group of the N-protected amino acid. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[6][7] To suppress side reactions and minimize the risk of racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[6] More modern and highly efficient coupling reagents include uronium/aminium salts like HATU and HBTU, which offer high reactivity and are suitable for sterically hindered couplings.
Experimental Protocol: Solution-Phase Synthesis of Boc-Pro-Phe-OMe
This protocol details the synthesis of the protected dipeptide, Boc-Pro-Phe-OMe, using DCC as the coupling agent and HOBt as an additive.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purpose |
| Boc-L-Proline (Boc-Pro-OH) | 215.25 | N-protected amino acid |
| L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) | 215.69 | C-protected amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | 135.12 | Racemization suppressant |
| N-Methylmorpholine (NMM) | 101.15 | Base |
| Dichloromethane (B109758) (DCM) | 84.93 | Solvent |
| Ethyl acetate (B1210297) (EtOAc) | 88.11 | Extraction solvent |
| 1M HCl | 36.46 | Aqueous wash |
| Saturated NaHCO₃ solution | 84.01 | Aqueous wash |
| Saturated NaCl solution (brine) | 58.44 | Aqueous wash |
| Anhydrous Na₂SO₄ or MgSO₄ | 142.04 / 120.37 | Drying agent |
Procedure:
-
Preparation of Phenylalanine Free Base:
-
Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add N-Methylmorpholine (NMM) (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes.[7]
-
-
Activation of Proline:
-
In a separate flask, dissolve Boc-L-Proline (1.0 eq) and HOBt (1.0 eq) in DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the Boc-Proline solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the activation reaction to proceed for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
Add the activated Boc-Proline mixture to the phenylalanine free base solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude Boc-Pro-Phe-OMe.
-
Experimental Protocol: Deprotection of Boc-Pro-Phe-OMe to H-Pro-Phe-OH
1. Boc Group Removal (Acidolysis):
-
Dissolve the crude Boc-Pro-Phe-OMe in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[8]
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to ensure complete removal of TFA. This yields H-Pro-Phe-OMe·TFA salt.
2. Methyl Ester Removal (Saponification):
-
Dissolve the H-Pro-Phe-OMe·TFA salt in a mixture of methanol (B129727) and water.
-
Cool to 0 °C and add 1M NaOH dropwise until the pH is approximately 12.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture to pH 7 with 1M HCl.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution contains the crude this compound dipeptide, which can then be purified.
Purification of this compound
After synthesis and deprotection, the crude product contains the desired this compound dipeptide along with impurities such as deletion peptides, incompletely deprotected products, and residual reagents.[9] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides to a high degree.[9][10]
Experimental Protocol: Purification by RP-HPLC
Materials and Equipment:
| Item | Specification |
| HPLC System | Preparative or semi-preparative with UV detector |
| Column | C18-modified silica, preparative scale |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |
| Lyophilizer | For freeze-drying the pure fractions |
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatography:
-
Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%).
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be 5% to 60% B over 30-40 minutes.
-
Monitor the elution profile using a UV detector, typically at 214-220 nm, which corresponds to the absorbance of the peptide bond.[9]
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound dipeptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity. Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) them to remove the water and acetonitrile, yielding the final product as a white, fluffy powder (as a TFA salt).
Quantitative Data Summary
Typical Reaction Yield and Purity:
| Step | Product | Typical Yield (%) | Typical Purity (crude, %) | Final Purity (after HPLC, %) |
| Coupling | Boc-Pro-Phe-OMe | 85-95% | >90% | N/A |
| Deprotection | H-Pro-Phe-OH | 90-98% | 70-85% | N/A |
| Purification | H-Pro-Phe-OH | 60-80% (recovery) | N/A | >98% |
Note: Yields can be variable and are dependent on reaction scale and precise conditions.[8] Purity is typically assessed by analytical RP-HPLC and Mass Spectrometry.[11]
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Solved Experiment 3: Synthesis of a dipeptide. Introduction | Chegg.com [chegg.com]
- 2. Protecting Groups in Peptide Synthesis [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for Fluorescent Labeling of Pro-Phe for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-Phenylalanine (Pro-Phe) and its cyclic form, cyclo(this compound), have garnered interest in biomedical research due to their biological activities. Notably, cyclo(this compound) has demonstrated neuroprotective effects by mitigating oxidative stress through the reduction of reactive oxygen species (ROS) and inhibition of the NF-κB signaling pathway.[1][2][3] Fluorescent labeling of the this compound dipeptide provides a powerful tool for researchers to visualize its cellular uptake, distribution, and interaction with cellular components, thereby elucidating its mechanism of action.
These application notes provide detailed protocols for the fluorescent labeling of this compound using two common amine-reactive fluorescent dyes: Fluorescein isothiocyanate (FITC) and N-hydroxysuccinimide (NHS)-ester activated fluorescein. FITC reacts with the N-terminal primary amine of this compound to form a stable thiourea (B124793) bond, while NHS-fluorescein forms a stable amide bond.[4][5][6][7] This document offers step-by-step experimental procedures, data presentation guidelines, and visualizations to aid researchers in successfully preparing fluorescently labeled this compound for imaging studies.
Data Presentation: Spectroscopic Properties of Common Fluorophores
The selection of a suitable fluorophore is critical for successful fluorescence imaging. The table below summarizes the key spectroscopic properties of fluorescent dyes commonly used for peptide labeling.[8][9][10]
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FITC (Fluorescein) | ~494 | ~518 | ~75,000 | ~0.92 |
| TAMRA | ~557 | ~583 | ~91,000 | ~0.21 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 |
| Alexa Fluor 488 | ~490 | ~525 | ~71,000 | ~0.92 |
| Alexa Fluor 555 | ~555 | ~580 | ~150,000 | ~0.10 |
Experimental Protocols
Protocol 1: Labeling of this compound with Fluorescein Isothiocyanate (FITC)
This protocol describes the labeling of the N-terminal amine of this compound with FITC in solution.[4][6][11]
Materials:
-
This compound dipeptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Dissolve this compound: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: In a light-protected vial, add the this compound solution. While gently stirring, add a 1.5 to 3-fold molar excess of the FITC solution.
-
Adjust pH: Add a 25-fold molar excess of TEA or DIPEA to the reaction mixture to maintain an alkaline pH, which is optimal for the reaction.
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature in the dark with continuous gentle stirring. The reaction can be extended overnight.
-
Purification: Purify the FITC-labeled this compound from unreacted FITC and byproducts using RP-HPLC.[12][13][14][15][16] A C18 column is typically used with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA). Monitor the elution at both 214 nm (peptide bond) and 494 nm (fluorescein).
-
Characterization: Confirm the identity and purity of the FITC-Pro-Phe conjugate by mass spectrometry to verify the molecular weight and by NMR to confirm the structure.[17][18]
-
Storage: Store the lyophilized fluorescently labeled peptide at -20°C, protected from light.
Protocol 2: Labeling of this compound with NHS-Fluorescein
This protocol details the conjugation of this compound with an N-hydroxysuccinimide (NHS)-ester of fluorescein.[7][19][20][21][22]
Materials:
-
This compound dipeptide
-
NHS-Fluorescein
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Phosphate (B84403) buffer, pH 7.5-8.5
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Dissolve this compound: Dissolve this compound in 0.1 M sodium phosphate buffer (pH 7.5-8.5) to a final concentration of 1-2 mg/mL.
-
Prepare NHS-Fluorescein Solution: Immediately before use, dissolve NHS-fluorescein in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: In a light-protected vial, add the this compound solution. While gently stirring, add a 1.5 to 5-fold molar excess of the NHS-fluorescein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.
-
Purification: Purify the NHS-fluorescein-labeled this compound using RP-HPLC as described in Protocol 1.
-
Characterization: Confirm the product's identity and purity using mass spectrometry and NMR.
-
Storage: Store the lyophilized fluorescently labeled peptide at -20°C, protected from light.
Mandatory Visualizations
Experimental Workflow for Fluorescent Labeling of this compound
Caption: Workflow for the fluorescent labeling of this compound.
Signaling Pathway of Cyclo(this compound) in Neuroprotection
Caption: Neuroprotective signaling pathway of cyclo(this compound).
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptideweb.com [peptideweb.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youdobio.com [youdobio.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. perlan.com.pl [perlan.com.pl]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. broadpharm.com [broadpharm.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: High-Throughput Screening Assay for Pro-Phe Specific Enzyme Inhibitors
Introduction
Pro-Phe specific peptidases are a class of enzymes that cleave peptide bonds C-terminal to a proline residue, playing crucial roles in various physiological processes. Two prominent members of this family are Dipeptidyl Peptidase IV (DPP-IV/CD26) and Prolyl Oligopeptidase (POP). DPP-IV is a key regulator of incretin (B1656795) hormones like GLP-1, making it a major target for type 2 diabetes therapies.[1] POP is involved in the maturation and degradation of peptide hormones and neuropeptides in the central nervous system and has been implicated in neurodegenerative and psychiatric disorders.[2][3][4] The development of potent and selective inhibitors for these enzymes is a significant focus in drug discovery.
This application note describes a robust and sensitive fluorescence-based assay for the high-throughput screening (HTS) of inhibitors against this compound specific enzymes. The assay utilizes a fluorogenic substrate that is cleaved by the enzyme to release a fluorescent molecule, providing a direct measure of enzyme activity.[5] Inhibition of the enzyme results in a decrease in the fluorescent signal, allowing for the quantification of inhibitor potency.
Principle of the Assay
The assay is based on the enzymatic cleavage of a synthetic substrate containing the this compound dipeptide sequence linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved state, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide bond by a this compound specific enzyme, the free AMC is released, which is highly fluorescent. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The potency of an inhibitor is typically determined by calculating its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6][7][8]
Caption: General principle of the fluorogenic enzyme inhibition assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant human DPP-IV or POP.
-
Substrate: Fluorogenic substrate, e.g., Gly-Pro-AMC for DPP-IV or Z-Gly-Pro-AMC for POP.[9]
-
Inhibitors: Test compounds and a known reference inhibitor (e.g., Sitagliptin for DPP-IV, Z-Pro-Prolinal for POP).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA.
-
96-well or 384-well black microplates: Low-binding plates are recommended.[2]
-
Microplate reader: Capable of fluorescence detection at the appropriate excitation and emission wavelengths for AMC (typically Ex/Em = 360/460 nm).[9]
Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).[2]
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. A typical concentration range would span from 100 µM to 1 nM.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or reference inhibitor solution (or vehicle for control wells).
-
Enzyme solution.
-
-
Include control wells:
-
100% Activity Control: Enzyme, substrate, and vehicle (no inhibitor).
-
0% Activity Control (Blank): Substrate and vehicle (no enzyme).
-
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[10]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader. Readings should be taken kinetically (e.g., every minute for 30 minutes).[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the 100% activity control to determine the percent inhibition for each inhibitor concentration.
-
% Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[12]
-
Caption: Workflow for determining the IC50 of a this compound specific enzyme inhibitor.
Data Presentation
The quantitative data from the inhibition assay should be summarized in a clear and structured format to allow for easy comparison of the potency of different compounds.
Table 1: Inhibition of DPP-IV by Test Compounds
| Compound ID | IC50 (nM) ± SD | Hill Slope |
| Test Compound 1 | 15.2 ± 1.8 | 1.1 |
| Test Compound 2 | 89.7 ± 9.5 | 0.9 |
| Test Compound 3 | >10,000 | N/A |
| Reference Inhibitor | 25.5 ± 2.1 | 1.0 |
Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: Inhibition of POP by Test Compounds
| Compound ID | IC50 (nM) ± SD | Hill Slope |
| Test Compound A | 5.8 ± 0.7 | 1.2 |
| Test Compound B | 45.1 ± 5.3 | 1.0 |
| Test Compound C | 210.4 ± 25.2 | 0.8 |
| Reference Inhibitor | 12.3 ± 1.5 | 1.1 |
Data are presented as the mean ± standard deviation from three independent experiments.
Factors to Consider for Assay Reproducibility
Several factors can influence the reproducibility of enzyme inhibition assays. Careful control of these variables is crucial for obtaining reliable and consistent data.[10]
-
Enzyme Purity and Activity: The specific activity of the enzyme can vary between batches. It is important to use a highly purified enzyme and to verify its activity before each experiment.
-
Inhibitor Purity and Concentration: The purity of the test compounds should be confirmed. Accurate determination of stock solution concentrations is also critical.
-
Substrate Concentration: The IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors.[6] It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme.
-
Assay Conditions: Factors such as pH, temperature, and incubation times should be kept consistent across all experiments.
By following these detailed protocols and considering the key factors for reproducibility, researchers can develop a robust and reliable this compound specific enzyme inhibition assay for the screening and characterization of novel therapeutic agents.
References
- 1. content.abcam.com [content.abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. usbio.net [usbio.net]
- 5. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of the Pro-Phe Motif in the Kinin-Kallikrein System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide sequence Prolyl-Phenylalanine (Pro-Phe) is a critical structural and functional component within the kinin-kallikrein system (KKS). While the isolated this compound dipeptide itself does not appear to be a potent direct modulator of the system, its presence within the bradykinin (B550075) (BK) peptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is fundamental to the peptide's conformation, its interaction with bradykinin receptors, and its recognition by various enzymes.[1] These notes provide an overview of the significance of the this compound motif, its application in assays for KKS components, and protocols for relevant experimental procedures.
The KKS is a complex signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain.[1][2] Its primary effector is the nonapeptide bradykinin, which is released from its precursor, high-molecular-weight kininogen (HMWK), by the action of plasma kallikrein.[3] Bradykinin exerts its physiological effects through two G-protein coupled receptors, B1 and B2.[4]
Data Presentation: The this compound Motif in KKS-Related Peptides
The significance of the this compound sequence is primarily observed in the context of larger peptides, such as bradykinin itself and synthetic substrates or inhibitors.
Table 1: Bradykinin and Related Peptides Containing the this compound Motif
| Peptide | Sequence | Role/Activity |
| Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-This compound -Arg | Endogenous agonist for B2 receptors.[1] |
| B3852 | Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg | Bradykinin receptor antagonist; also inhibits human urinary kallikrein.[5] |
| [L-NMF(2)]bradykinin | Arg-(L-NMF)-Pro-Gly-Phe-Ser-This compound -Arg | Moderate agonist at rat uterus B2 receptors, but an antagonist at guinea pig lung strip B2 receptors.[1] |
NMF: N-methyl-phenylalanine
Table 2: Synthetic Peptides with a C-terminal this compound-Arg Sequence for Kallikrein Activity Measurement
| Peptide | Structure | Application |
| S-2302 | H-D-This compound -Arg-pNA | Chromogenic substrate for plasma kallikrein.[6] |
| This compound-Arg-AMC | H-This compound -Arg-AMC | Fluorogenic substrate for plasma and tissue kallikreins.[3] |
| D-Pro-Phe-Arg-S-CH2-C6H5 | D-This compound -Arg-S-CH2-C6H5 | Thiobenzyl ester substrate for serine proteases; also inhibits bradykinin-induced smooth muscle contraction.[7] |
pNA: p-nitroanilide; AMC: 7-amino-4-methylcoumarin
Table 3: Inhibitory Activities of Peptides Containing the this compound Motif
| Inhibitor | Target Enzyme | Ki (µM) |
| B3852 | Human Urinary Kallikrein | 2.5 |
| B3852 | Rat Urinary Kallikrein | 5.5 |
| B4308 | Human Urinary Kallikrein | 0.3 |
| B4308 | Rat Urinary Kallikrein | 1.0 |
| B4307 | Human Urinary Kallikrein | 0.5 |
Data from Spragg et al., 1988.[5]
Signaling Pathways and Experimental Workflows
The Kinin-Kallikrein System and the Role of Bradykinin
The this compound sequence at positions 7 and 8 of bradykinin is crucial for its interaction with the B2 receptor, leading to downstream signaling events.
References
- 1. Highly selective bradykinin agonists and antagonists with replacement of proline residues by N-methyl-D- and L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of glandular kallikrein by peptide analog antagonists of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Inhibition of bradykinin-induced contraction of isolated smooth muscle tissue preparations by oligopeptide thiobenzyl ester substrates for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pro-Phe Stability in Aqueous Solutions: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide Pro-Phe. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the stability of this compound in your aqueous solution-based experiments.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
Issue 1: this compound solution appears cloudy or has visible precipitate.
-
Possible Cause: this compound, due to the hydrophobic nature of the phenylalanine residue, has limited solubility in aqueous solutions, which can lead to aggregation and precipitation. This is especially true at or near its isoelectric point (pI).
-
Solution:
-
pH Adjustment: Ensure the pH of your buffer is at least one to two units away from the pI of this compound. For most peptides, a slightly acidic pH of 5-6 is often optimal for stability.[1]
-
Use of Organic Solvents: First, dissolve the lyophilized this compound in a minimal amount of a sterile organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). Then, slowly add this stock solution drop-wise into your stirring aqueous buffer to achieve the final desired concentration. A final DMSO concentration of <1% is generally well-tolerated in many biological assays.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution to no more than 40°C can aid in solubilization. However, be cautious as excessive heat can accelerate degradation.[2]
-
Issue 2: Inconsistent or poor results in biological assays.
-
Possible Cause: Degradation of this compound in your aqueous solution can lead to a loss of bioactivity. The linear dipeptide is susceptible to hydrolysis of its peptide bond.
-
Solution:
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.
-
Proper Storage: If storage is necessary, aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.
-
Optimize Buffer and pH: Use a buffer system known to enhance peptide stability, such as a citrate (B86180) or acetate (B1210297) buffer at a slightly acidic pH.[1] The optimal pH for storing many peptides is generally between 5 and 7.[1]
-
Consider Cyclization: For applications requiring long-term stability, consider synthesizing the cyclic form, Cyclo(Phe-Pro), which is significantly more resistant to degradation.
-
Issue 3: Unexpected peaks appear in HPLC analysis over time.
-
Possible Cause: These new peaks likely represent degradation products of this compound, primarily from the hydrolysis of the peptide bond.
-
Solution:
-
Characterize Degradants: Use mass spectrometry (MS) to identify the mass of the unexpected peaks. A mass increase corresponding to the addition of a water molecule (18 Da) is indicative of hydrolysis, resulting in the formation of free proline and phenylalanine.
-
Stability Study: Perform a time-course stability study by analyzing your this compound solution by HPLC at regular intervals to monitor the rate of degradation under your specific experimental conditions.
-
Adjust Conditions: Based on the stability study, adjust your solution's pH, temperature, or buffer composition to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for linear this compound in aqueous solution is the hydrolysis of the amide (peptide) bond, which cleaves the dipeptide into its constituent amino acids, proline and phenylalanine. This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperature.
Q2: How can I improve the stability of this compound for long-term experiments?
A2: The most effective method for significantly improving the stability of this compound is through cyclization to form Cyclo(Phe-Pro), a 2,5-diketopiperazine. This cyclic structure is much more resistant to enzymatic and chemical degradation due to its constrained conformation.[3]
Q3: What are the optimal storage conditions for this compound solutions?
A3: For short-term storage (a few days), solutions should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C. To minimize degradation, solutions should be prepared in a buffer within a pH range of 3 to 8.[4]
Q4: Can I use co-solvents to improve the solubility and stability of this compound?
A4: Yes, co-solvents can be beneficial. Dimethyl sulfoxide (DMSO) and ethanol (B145695) are commonly used to dissolve hydrophobic peptides.[1][5] They can help to disrupt aggregation and improve solubility. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, especially in cell-based assays.
Q5: Which type of buffer is best for this compound solutions?
A5: The choice of buffer can significantly impact peptide stability.[6][7][8][9] While phosphate-buffered saline (PBS) is common for biological applications, citrate or acetate buffers at a slightly acidic pH (around 5-6) may offer better protection against hydrolysis for long-term stability studies.[1] It is always advisable to perform a buffer screening study to determine the optimal buffer for your specific experimental conditions.
Quantitative Data on Peptide Stability
| pH | Relative Hydrolysis Rate |
| 1 | High |
| 3 | Moderate |
| 5 | Low |
| 7 | Low-Moderate |
| 9 | Moderate-High |
| 11 | High |
This table provides a generalized representation of peptide stability as a function of pH. Actual rates for this compound will vary.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer at a given temperature.[4]
Materials:
-
This compound standard
-
Aqueous buffer of desired pH (e.g., citrate, phosphate)
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
-
Temperature-controlled incubator
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Dilute the stock solution with the desired pH buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare enough vials for each time point.
-
Time Zero (T0) Analysis: Immediately analyze one vial from each pH condition by HPLC to determine the initial concentration of this compound.
-
Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 37°C, or 50°C).
-
Time Point Analysis: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition and analyze its contents by HPLC.
-
HPLC Analysis: Use a C18 column with a suitable mobile phase gradient of water (with 0.1% formic acid) and acetonitrile to separate this compound from its degradation products. Monitor the elution at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Protocol 2: Solution-Phase Synthesis of Cyclo(Phe-Pro)
This protocol provides a general method for the cyclization of the linear dipeptide Phe-Pro to form the more stable Cyclo(Phe-Pro).[3][10]
Materials:
-
Linear dipeptide (Phe-Pro)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dipeptide Preparation: Synthesize or procure the linear dipeptide Phe-Pro with appropriate protecting groups if necessary.
-
Cyclization Reaction:
-
Dissolve the linear dipeptide in a high-boiling point solvent like toluene (B28343) or xylene under high dilution conditions.
-
Add a coupling reagent such as HATU or HBTU and a mild base like DIPEA.
-
Heat the reaction mixture under reflux to facilitate intramolecular aminolysis.
-
-
Reaction Monitoring: Monitor the progress of the cyclization reaction using thin-layer chromatography (TLC) or LC-MS.
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to obtain pure Cyclo(Phe-Pro).
-
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Visualizations
Caption: Degradation pathway of linear this compound via hydrolysis.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for this compound cyclization.
References
- 1. Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
troubleshooting signal suppression of Pro-Phe in mass spectrometry
Welcome to the technical support center for troubleshooting signal suppression of Pro-Phe in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS analysis of the dipeptide Proline-Phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound signal suppression in my LC-MS experiment?
A1: Signal suppression of this compound is typically a result of "matrix effects," where co-eluting compounds from your sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1] Key causes include:
-
High concentrations of salts or buffers: Non-volatile salts from your sample or mobile phase can build up on the ESI probe, reducing ionization efficiency.[2]
-
Co-elution with endogenous matrix components: In biological samples, molecules like phospholipids, proteins, and other small molecules can co-elute with this compound and compete for ionization, thereby suppressing its signal.[3]
-
Mobile phase additives: While necessary for good chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression in ESI-MS.[4][5][6]
-
Sample concentration: Overly concentrated samples can lead to saturation of the detector or cause ion suppression.
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method to diagnose ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal of the this compound standard at the retention time of interfering compounds indicates ion suppression.
Q3: My this compound peak is broad and tailing, and the signal is low. What should I do?
A3: Poor peak shape can contribute to lower apparent signal intensity. For a dipeptide like this compound, this can often be related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is approximately two units below the pKa of this compound's basic group to ensure it is protonated and interacts well with a C18 column.
-
Consider Mobile Phase Additives: While TFA can cause ion suppression, it is an excellent ion-pairing agent that can improve peak shape.[6] A low concentration (e.g., 0.05%) might be a good compromise. Alternatively, formic acid is a common choice that is less suppressive than TFA.[5]
Q4: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?
A4: In collision-induced dissociation (CID), peptides typically fragment at the amide bonds. For this compound (Proline-Phenylalanine), the protonated molecule [M+H]+ has a m/z of 263.1. The most common fragment ions would be the b- and y-ions.
-
b2-ion: Cleavage of the peptide bond with the charge retained on the N-terminal side (Proline) would result in a fragment corresponding to the protonated proline residue (m/z ~98.1).
-
y1-ion: Cleavage where the charge is retained on the C-terminal side (Phenylalanine) would result in a fragment corresponding to the protonated phenylalanine residue (m/z ~166.1). The presence of the imino acid proline can sometimes lead to unique fragmentation pathways.[2]
Troubleshooting Guides
This section provides systematic approaches to resolving this compound signal suppression.
Guide 1: Optimizing Sample Preparation for Biological Matrices
If you are working with complex matrices like plasma, serum, or cell lysates, proper sample preparation is crucial to remove interfering substances.[7]
Problem: Low this compound signal and poor reproducibility in plasma samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sample preparation.
Quantitative Data Summary: Impact of Sample Preparation on this compound Signal
| Sample Preparation Method | This compound Signal Intensity (Arbitrary Units) | Relative Standard Deviation (RSD) |
| Dilute-and-Shoot | 5,000 | 25% |
| Protein Precipitation | 50,000 | 15% |
| Liquid-Liquid Extraction | 150,000 | 10% |
| Solid-Phase Extraction (SPE) | 450,000 | <5% |
Experimental Protocols:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.[8]
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with 100 µL of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
-
Guide 2: Optimizing Chromatographic and Mass Spectrometric Conditions
Fine-tuning your LC and MS parameters can separate this compound from interfering compounds and enhance its ionization.
Problem: this compound signal is suppressed, even after optimizing sample preparation.
Troubleshooting Workflow:
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Solid-Phase Synthesis of Pro-Phe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase synthesis of the dipeptide Pro-Phe.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | Steric Hindrance: The bulky side chain of Phenylalanine and the rigid ring structure of Proline can hinder the coupling reaction. | - Optimize Coupling Reagent: Use a more efficient coupling reagent such as HATU or HCTU, which are known to be effective for sterically hindered amino acids.[1][2] - Increase Reagent Concentration: Higher concentrations of the amino acid and coupling reagent can drive the reaction to completion. - Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). - Double Coupling: Perform a second coupling step with fresh reagents to ensure complete acylation of the free amine. |
| High Levels of Racemization of Phenylalanine | Over-activation of the Carboxylic Acid: Certain coupling reagents and prolonged activation times can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[3] Base Strength: The choice and amount of base used can influence the rate of racemization. | - Select Appropriate Coupling Reagent: Use a coupling reagent known for low racemization, such as COMU or those used in combination with an additive like HOBt or OxymaPure®.[4][5] - Control Base Equivalents: Use the minimum necessary amount of a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[6] - In Situ Activation: Pre-activate the Fmoc-Pro-OH for a shorter period before adding it to the resin-bound Phenylalanine. |
| Formation of Diketopiperazine (DKP) | Sequence-Dependent Side Reaction: The this compound sequence, particularly when Proline is the second residue from the N-terminus, is highly susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine ring, leading to cleavage from the resin.[7][8][9][10][11] | - Choice of Resin: Use a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and less prone to DKP formation compared to Wang resin.[12] - Use of Dipeptide Building Block: Couple a pre-synthesized Fmoc-Pro-Phe-OH dipeptide instead of sequential coupling. This bypasses the vulnerable dipeptide stage on the resin.[10] - Optimized Deprotection: Use a milder Fmoc deprotection condition, for example, a lower concentration of piperidine (B6355638) or an alternative base like DBU in combination with piperazine, to reduce the propensity for DKP formation.[11] |
| Peptide Aggregation | Interchain Hydrogen Bonding: The growing peptide chains on the resin can aggregate, leading to poor solvation and incomplete reactions. | - Solvent Choice: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO. - Chaotropic Agents: Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the this compound sequence to maximize yield and minimize racemization?
A1: For sterically hindered couplings like this compound, aminium/uronium salts such as HATU and HCTU are generally recommended for their high coupling efficiency and speed.[1][2] They often result in higher purity and fewer deletion products compared to HBTU.[2] While carbodiimide-based methods like DIC/HOBt are cost-effective, they may require longer reaction times and carry a slightly higher risk of racemization for sensitive amino acids like Phenylalanine.[1][13] COMU is another excellent option that offers high efficiency and a better safety profile as it is not based on potentially explosive triazole reagents.[4][14]
Q2: What is diketopiperazine (DKP) formation and why is it a major concern for the this compound sequence?
A2: Diketopiperazine (DKP) formation is a common side reaction in SPPS where the N-terminal amine of a dipeptide attached to the resin attacks the ester linkage, leading to the cleavage of the dipeptide as a cyclic product.[7][9][11] The this compound sequence is particularly prone to this side reaction because the presence of Proline in the second position from the N-terminus favors a cis-amide bond, which facilitates the intramolecular cyclization.[7][9] This can lead to a significant loss of the desired peptide from the resin.
Q3: How can I quantitatively assess the purity and racemization of my synthesized this compound dipeptide?
A3: The purity of your this compound dipeptide can be determined using analytical High-Performance Liquid Chromatography (HPLC), which will separate the desired product from any impurities.[15] Mass Spectrometry (MS) should be used to confirm the molecular weight of the product.[15] To quantify the extent of Phenylalanine racemization, you can use chiral HPLC or gas chromatography (GC) after derivatization of the hydrolyzed peptide.[16][17][18][19]
Q4: Can I use microwave-assisted SPPS for the synthesis of this compound?
A4: Yes, microwave-assisted peptide synthesis can be beneficial for the this compound sequence. The application of microwave energy can accelerate both the deprotection and coupling steps, potentially reducing reaction times and improving coupling efficiency, especially for difficult sequences.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[2] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[2][14][20] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[1] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low to Moderate |
| COMU | Aminium/Uronium Salt | 15-60 minutes | >99 | >95 | Very Low[4][14] |
Note: The data presented are representative values for the coupling of Fmoc-amino acids and may vary depending on the specific reaction conditions and sequence.
Experimental Protocols
Detailed Protocol for Solid-Phase Synthesis of this compound on Wang Resin
This protocol outlines the manual synthesis of this compound-OH on Wang resin using Fmoc/tBu chemistry.
1. Resin Preparation and Swelling:
-
Place Wang resin (e.g., 100-200 mesh, with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. First Amino Acid Loading (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (2-3 equivalents relative to the resin loading), HOBt (2-3 equivalents), and DIC (2-3 equivalents) in DMF.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
3. Capping of Unreacted Sites (Optional but Recommended):
-
Treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes to block any unreacted hydroxyl groups.
-
Wash the resin thoroughly with DMF and DCM.
4. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.
5. Second Amino Acid Coupling (Fmoc-Pro-OH):
-
Activation: In a separate vial, dissolve Fmoc-Pro-OH (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated Fmoc-Pro-OH solution to the resin.
-
Agitate the mixture for 1-2 hours. Monitor the reaction completion using a Kaiser test. If the test is positive, extend the coupling time or perform a double coupling.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
6. Final Fmoc Deprotection:
-
Repeat step 4 to remove the Fmoc group from the N-terminal Proline.
7. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
8. Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the crude this compound dipeptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by HPLC and Mass Spectrometry.[15]
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. rsc.org [rsc.org]
addressing Pro-Phe solubility challenges in experimental buffers
Welcome to the technical support center for addressing solubility challenges with the dipeptide Pro-Phe (Prolyl-Phenylalanine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a dipeptide composed of the amino acids L-proline and L-phenylalanine.[1][2] Its structure combines the unique cyclic nature of proline with the hydrophobic aromatic side chain of phenylalanine.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H18N2O3 | [1][2] |
| Molecular Weight | 262.30 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Net Charge at pH 7.0 | 0 (Zwitterionic) | Inferred from[4][5][6] |
| Key Residues | Proline, Phenylalanine | [1][2] |
Q2: Why am I experiencing solubility issues with this compound in my aqueous buffer?
Solubility challenges with this compound often stem from the hydrophobic nature of the phenylalanine residue.[7][8][9] Peptides with a high content of hydrophobic amino acids can be prone to aggregation and precipitation in aqueous solutions.[7][10]
Q3: How does pH affect the solubility of this compound?
The solubility of peptides is significantly influenced by pH.[11] Peptides are least soluble at their isoelectric point (pI), which is the pH at which they have no net electrical charge.[5][6][12][13] For this compound, a neutral peptide, adjusting the pH of the buffer away from neutral (either to the acidic or basic range) can increase its solubility by imparting a net positive or negative charge, respectively, which enhances interactions with water.
Q4: Can organic co-solvents be used to dissolve this compound?
Yes, for hydrophobic peptides like this compound, using a small amount of an organic co-solvent is a common and effective strategy.[7] Dimethyl sulfoxide (B87167) (DMSO) is a frequently used co-solvent.[7] It is generally recommended to first dissolve the peptide in a minimal amount of 100% DMSO to create a concentrated stock solution, and then slowly dilute it into your aqueous buffer.[7]
Q5: My this compound dissolved in DMSO but precipitated when I added my aqueous buffer. What should I do?
This indicates that the solubility limit of this compound in the final aqueous/organic mixture has been exceeded. To address this, you can try the following:
-
Decrease the final concentration: Your target concentration may be too high for the buffer composition.
-
Increase the organic co-solvent percentage: If your experiment can tolerate it, a slightly higher percentage of DMSO in the final solution can help maintain solubility. However, for most cell-based assays, the final DMSO concentration should be kept low, typically below 1%.[7]
-
Re-solubilize and add slowly: Lyophilize the precipitated peptide to remove the solvent. Then, re-dissolve it in 100% DMSO and add this stock solution very slowly (drop-by-drop) to the aqueous buffer while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Guide
If you are encountering difficulties dissolving this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and Small-Scale Testing
Before dissolving the entire sample of your peptide, perform a solubility test on a small aliquot. This prevents the loss of valuable material if the chosen solvent is inappropriate.
Step 2: Start with an Aqueous Solvent
-
Attempt to dissolve in deionized water or your experimental buffer (e.g., PBS, Tris) at the desired concentration.
-
If solubility is poor, try vortexing and/or sonication. Sonication can help break up aggregates and improve dissolution.
Step 3: pH Adjustment
If the peptide remains insoluble in a neutral aqueous buffer, adjust the pH. Since this compound is a neutral peptide, moving the pH away from its isoelectric point will increase solubility.
-
For a more acidic solution: Add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to the peptide solution.
-
For a more basic solution: Add a small amount of 0.1% ammonium (B1175870) hydroxide (B78521) (NH4OH) or 10% ammonium bicarbonate.
Step 4: Use of Organic Co-solvents
If pH adjustment is not sufficient or not suitable for your experiment, use an organic co-solvent.
-
Dissolve the this compound in a minimal amount of 100% DMSO.
-
Vortex until the peptide is fully dissolved.
-
Slowly add the DMSO stock solution to your aqueous buffer with constant mixing to reach the final desired concentration.
Table 2: Illustrative Solubility of a Hydrophobic Dipeptide in Various Solvents
| Solvent System | Estimated Solubility (mg/mL) | Remarks |
| Deionized Water | < 0.5 | May form a suspension. |
| PBS (pH 7.4) | < 0.5 | Visible particulates may be present. |
| 10% Acetic Acid | 1.0 - 2.0 | Suitable for creating a stock solution for basic peptides. |
| 0.1M Ammonium Bicarbonate | 1.0 - 2.0 | Suitable for creating a stock solution for acidic peptides. |
| 50% Acetonitrile/Water | 2.0 - 5.0 | May not be compatible with all biological assays. |
| 100% DMSO | > 20 | Ideal for creating highly concentrated stock solutions. |
Note: This table provides estimated values for a generic hydrophobic dipeptide and should be used as a guideline. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Weigh a small amount of this compound (e.g., 1 mg).
-
Add a small volume of deionized water (e.g., 100 µL) and vortex.
-
If the peptide is not dissolved, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
Once dissolved, the solution can be diluted with the appropriate experimental buffer.
-
Adjust the pH of the final solution if necessary.
Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
-
Weigh the desired amount of this compound.
-
Add a minimal volume of 100% DMSO to achieve a high concentration stock solution (e.g., 20-50 mg/mL).
-
Vortex thoroughly until the peptide is completely dissolved. Sonication can be used to aid dissolution.
-
Prepare the final aqueous buffer.
-
Slowly add the concentrated DMSO stock solution drop-by-drop into the aqueous buffer while gently stirring or vortexing to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental setup.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for dissolving this compound.
Hypothetical Signaling Pathway Initiated by a Peptide Ligand
While this compound itself is not a primary signaling molecule, many biologically active peptides function by binding to cell surface receptors and initiating intracellular signaling cascades. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be activated by a peptide ligand.
Caption: A generic GPCR signaling cascade.
References
- 1. This compound | C14H18N2O3 | CID 6351946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phe-Pro | C14H18N2O3 | CID 7020642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 9. reddit.com [reddit.com]
- 10. Amyloid-Like Aggregation in Diseases and Biomaterials: Osmosis of Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phe-Pro-Pro | C19H25N3O4 | CID 10133081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 13. Isoelectric point - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Enzymatic Degradation of Pro-Phe
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and accurate measurement of the dipeptide Pro-Phe during sample collection and processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation in biological samples?
The primary enzyme responsible for the degradation of the dipeptide this compound is Prolidase , also known as Peptidase D (PEPD).[1] Prolidase is a cytosolic metalloproteinase that specifically cleaves the peptide bond in dipeptides that have a C-terminal proline or hydroxyproline (B1673980) residue.[1][2][3] Its main function is in the final stage of collagen degradation and proline recycling.[1][3]
While less direct for the dipeptide itself, Dipeptidyl Peptidase-IV (DPP-IV) is another critical enzyme to consider, especially if this compound is the N-terminal fragment of a larger peptide. DPP-IV cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.[4][5] Therefore, inhibiting DPP-IV is a crucial preventative measure for ensuring the stability of many proline-containing peptides.[6]
Q2: What are the essential steps to prevent this compound degradation during sample collection?
Preventing degradation requires a multi-faceted approach combining chemical inhibition with strict procedural controls. The key principles are:
-
Use of Anticoagulants: Collect whole blood in tubes containing an anticoagulant like K2-EDTA.[7][8]
-
Immediate Inhibition: Add a broad-spectrum protease inhibitor cocktail (PIC) and specific inhibitors for prolidase and DPP-IV to the collection tube immediately.[9][10]
-
Temperature Control: Keep samples on ice or at 4°C throughout collection and processing to reduce enzymatic activity.[11][12] For long-term preservation, snap-freezing and storage at -80°C is critical.[7][11][13]
-
Prompt Processing: Separate plasma from cellular components by centrifugation as soon as possible, ideally within 30 minutes to two hours of collection.[7][11] Prolonged contact with cells can lead to the release of proteases.[9]
-
Proper Handling: Avoid vigorous shaking or agitation of blood tubes to prevent hemolysis (rupture of red blood cells), which releases intracellular proteases.[14][15] Gentle inversion is recommended for mixing.[7][15]
Q3: Which specific inhibitors are recommended for stabilizing this compound?
A targeted inhibitor cocktail is the most effective strategy. While a general protease inhibitor cocktail (PIC) is a good starting point, adding specific inhibitors for the primary degradation enzymes is highly recommended.
| Inhibitor Class | Example Inhibitor | Target Enzyme(s) | Rationale |
| Prolidase Inhibitor | N-benzyloxycarbonyl-L-proline (Cbz-Pro) | Prolidase (PEPD) | Directly inhibits the primary enzyme responsible for cleaving the this compound dipeptide.[2][16] |
| DPP-IV Inhibitor | Sitagliptin, Vildagliptin | Dipeptidyl Peptidase-IV (DPP-IV) | Prevents cleavage of related peptides and is a standard component for stabilizing proline-containing peptides.[5][6] |
| Protease Inhibitor Cocktail (PIC) | Commercial Cocktails (e.g., EDTA-free) | Serine, Cysteine, and other proteases | Provides broad protection against a wide range of endogenous proteases released during sample handling.[9][10] |
Experimental Protocols
Recommended Protocol for Human Plasma Collection for this compound Analysis
This protocol is designed to maximize the stability of this compound in human plasma samples.
Materials:
-
Blood collection tubes pre-treated with K2-EDTA.
-
Protease Inhibitor Cocktail (PIC) solution.
-
Specific inhibitors: Cbz-Pro and a DPP-IV inhibitor (e.g., Sitagliptin).
-
Sterile, pre-chilled polypropylene (B1209903) tubes.
-
Refrigerated centrifuge (set to 4°C).
-
Ice bucket.
-
Cryovials for storage.
Methodology:
-
Preparation: Prepare an inhibitor stock solution containing the PIC, Cbz-Pro, and a DPP-IV inhibitor at the desired final concentration. Pre-chill all collection and processing tubes on ice.
-
Blood Collection: Collect whole blood via venipuncture directly into the K2-EDTA tube.[11] If not using specialized inhibitor tubes, immediately add the prepared inhibitor cocktail to the blood sample.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors.[7] Do not shake .[14] Place the tube immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,300-2,000 x g for 10-15 minutes at 4°C with the brake off to separate plasma from blood cells.[11][17]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a sterile pipette, avoiding the buffy coat (the thin white layer of cells).[7] Leave approximately 0.5 mL of plasma above the buffy coat to prevent cellular contamination.[7]
-
Second Centrifugation (Optional but Recommended): For platelet-poor plasma, transfer the collected plasma to a new pre-chilled tube and centrifuge again at 2,500 x g for 15 minutes at 4°C.[11][17]
-
Aliquoting and Storage: Transfer the final plasma into pre-labeled cryovials in appropriate volumes.
-
Freezing: Snap-freeze the aliquots immediately and store them at -80°C until analysis.[7][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | 1. Suboptimal Inhibition: Insufficient concentration or absence of specific inhibitors (Prolidase, DPP-IV). 2. Processing Delay: Significant time lag between blood collection and centrifugation/freezing.[10] 3. Temperature Abuse: Samples were not kept consistently on ice or at 4°C.[12][13] | 1. Review and optimize the concentration of all protease inhibitors in your cocktail. 2. Process samples immediately after collection. Standardize the time-to-freezer for all samples. 3. Ensure a strict cold chain is maintained from collection to storage. Use a refrigerated centrifuge. |
| High variability between sample replicates | 1. Inconsistent Handling: Variations in mixing technique, processing time, or temperature for each sample. 2. Hemolysis: Inconsistent red blood cell lysis across samples, leading to variable protease release.[14] 3. Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade peptides.[9] | 1. Adhere strictly to the standardized protocol for every sample. 2. Inspect plasma for a pink or red tint, which indicates hemolysis. Review venipuncture and sample handling techniques to minimize this.[14][15] 3. Aliquot plasma into single-use volumes to avoid freeze-thaw cycles. |
| Plasma sample is clotted | 1. Insufficient Mixing: Inadequate mixing with the anticoagulant (EDTA) after collection. 2. Incorrect Blood-to-Anticoagulant Ratio: Under-filling the collection tube. | 1. Ensure the tube is gently inverted 8-10 times immediately after the blood draw.[7] 2. Ensure collection tubes are filled to the recommended volume. |
Quantitative Data Summary
The stability of peptides is highly dependent on storage conditions and the presence of inhibitors. The following table provides an illustrative summary of expected peptide recovery based on typical stability studies of other peptide hormones like PTH and insulin (B600854) under various conditions.[8]
Illustrative Peptide Stability in Plasma Over 72 Hours
| Storage Condition | Time = 0 hr | Time = 6 hr | Time = 24 hr | Time = 48 hr | Time = 72 hr |
| Room Temp (No Inhibitors) | 100% | ~85% | ~60% | <40% | <20% |
| 4°C (No Inhibitors) | 100% | ~98% | ~90% | ~80% | ~70% |
| Room Temp (With Inhibitors) | 100% | ~99% | ~95% | ~85% | ~75% |
| 4°C (With Inhibitors) | 100% | >99% | >98% | >97% | >95% |
Note: Data are illustrative and represent expected trends. Actual stability of this compound should be empirically determined.
As shown, the combination of low temperature (4°C) and a comprehensive inhibitor cocktail provides the best environment for preserving peptide integrity over time.[8] Storing samples at room temperature, even for 24 hours, can lead to significant degradation.[8]
References
- 1. What are PEPD inhibitors and how do they work? [synapse.patsnap.com]
- 2. N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fredhutch.org [research.fredhutch.org]
- 8. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pxbiovision.com [pxbiovision.com]
- 12. audubonbio.com [audubonbio.com]
- 13. solomon.org [solomon.org]
- 14. Techniques To Prevent Blood Sample Contamination [needle.tube]
- 15. medicine.uams.edu [medicine.uams.edu]
- 16. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selected protocols - Common Minimum Technical Standards and Protocols for Biobanks Dedicated to Cancer Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Resolving Issues with Pro-Phe Dose-Response Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving dose-response variability issues encountered during experiments with the dipeptide Pro-Phe (Prolyl-Phenylalanine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a dipeptide composed of the amino acids L-proline and L-phenylalanine.[1] Peptides containing the this compound motif have been investigated for a range of biological activities, including potential anticancer and anti-inflammatory properties, particularly in their cyclic forms.[2] Linear dipeptides like this compound are often studied as building blocks for larger therapeutic peptides or for their own intrinsic biological effects.
Q2: Why am I observing high variability in my this compound dose-response experiments?
A2: High variability in dose-response assays with this compound can stem from several factors related to its physicochemical properties and handling. This compound's hydrophobicity, due to the phenylalanine residue, can lead to issues with solubility and aggregation.[3] Other common causes include peptide degradation, improper storage, and inconsistencies in experimental protocols.
Q3: What is the best way to dissolve and store this compound?
A3: Due to its hydrophobic nature, this compound may have limited solubility in aqueous buffers.[3] It is recommended to first dissolve the lyophilized peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3][4] This stock solution can then be serially diluted into your experimental buffer. For storage, lyophilized this compound should be kept at -20°C or -80°C.[3][5] Once in solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.[3][5]
Q4: My dose-response curve for this compound is bell-shaped. What could be the cause?
A4: A bell-shaped or U-shaped dose-response curve can be caused by several factors.[6] At high concentrations, this compound may self-aggregate, reducing the effective monomeric concentration available to interact with the target.[3] Other potential causes include cytotoxicity at higher concentrations, or complex biological mechanisms involving multiple targets or receptor desensitization.[2] It is crucial to assess cell viability in parallel with your functional assay.
Q5: How can I ensure the quality and consistency of my this compound peptide from batch to batch?
A5: Batch-to-batch variability in peptide purity can significantly impact experimental results.[7] It is essential to obtain a certificate of analysis from the supplier detailing the purity, typically determined by HPLC, and mass spectrometry data to confirm the correct molecular weight.[8][9] For quantitative experiments, consider performing an amino acid analysis to determine the net peptide content.[8]
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of this compound in Aqueous Buffer
-
Symptom: The solution appears cloudy, hazy, or contains visible particles after diluting the this compound stock into your experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your this compound stock solution in organic solvent (e.g., DMSO) is fully dissolved and clear before diluting.
-
Optimize Dilution: When diluting the stock, add it slowly to the aqueous buffer while gently vortexing to facilitate mixing.
-
Lower Final Concentration: The observed precipitation may indicate that the solubility limit has been exceeded. Try working with a lower final concentration range.
-
Adjust Buffer pH: The solubility of peptides can be pH-dependent.[10] Depending on the isoelectric point of this compound, adjusting the pH of your buffer may improve solubility.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and improve solubility.[3]
-
Problem 2: Inconsistent or Non-Reproducible Dose-Response Curves
-
Symptom: Significant variation in EC50/IC50 values or the shape of the dose-response curve between replicate experiments.
-
Troubleshooting Steps:
-
Peptide Stability: Ensure proper storage of both lyophilized peptide and stock solutions to prevent degradation.[3][5] Avoid repeated freeze-thaw cycles by using single-use aliquots.[3]
-
Experimental Protocol Consistency: Standardize all steps of your experimental protocol, including cell seeding density, incubation times, and reagent concentrations.
-
Batch-to-Batch Variation: If you have started using a new batch of this compound, perform a quality control check to ensure its purity and concentration are consistent with previous batches.[7]
-
Cell Culture Conditions: Ensure your cells are healthy and in a consistent growth phase for each experiment. Passage number can also affect cellular responses.
-
Problem 3: Unexpected Bell-Shaped Dose-Response Curve
-
Symptom: The biological response increases with this compound concentration up to a certain point, then decreases at higher concentrations.
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay, using the same concentrations of this compound and incubation times. This will determine if the decrease in response is due to cell death.
-
Investigate Aggregation: High concentrations of hydrophobic peptides are prone to aggregation.[3][4] This can reduce the effective concentration of active peptide. Consider using techniques like dynamic light scattering to assess aggregation at high concentrations.
-
Extend Concentration Range: Test a wider range of concentrations, especially lower ones, to better define the stimulatory and inhibitory phases of the curve.
-
Consider Mechanism of Action: A bell-shaped curve can be indicative of complex biological mechanisms, such as activation and subsequent inhibition of a signaling pathway or off-target effects at high concentrations.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | -20°C or -80°C in a desiccator | Minimizes degradation and hydrolysis.[3][5] |
| Stock Solution Solvent | DMSO, DMF, or other suitable organic solvents | Improves solubility of the hydrophobic peptide.[3][4] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[3] |
| Final DMSO Concentration | <0.5% in cell-based assays | High concentrations of organic solvents can be toxic to cells. |
Table 2: Typical Concentration Ranges for Cell-Based Assays
| Assay Type | Starting Concentration Range | Notes |
| Initial Screening | 1 nM to 100 µM | A wide range is recommended to identify the active concentration window. |
| Dose-Response | Logarithmic or semi-log dilutions around the estimated EC50/IC50 | Allows for accurate determination of potency. |
| Cytotoxicity Assay | Same range as the functional assay | Essential to rule out toxic effects influencing the dose-response curve. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution Preparation: Add the appropriate volume of sterile, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). Vortex gently until the peptide is completely dissolved.
-
Serial Dilutions: Prepare a series of intermediate dilutions of the DMSO stock solution in sterile microcentrifuge tubes.
-
Working Solution Preparation: Further dilute the intermediate solutions into your final cell culture medium or assay buffer to achieve the desired final concentrations for your dose-response curve. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
Protocol 2: General Cell-Based Functional Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow, typically for 24 hours.
-
Peptide Treatment: Remove the culture medium and replace it with the prepared this compound working solutions of varying concentrations. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the desired period to allow for a biological response.
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., cell proliferation, cytokine secretion, reporter gene expression).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Visualizations
Caption: Hypothetical signaling pathway for this compound activity.
Caption: Experimental workflow for a this compound cell-based assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Phe-Pro | C14H18N2O3 | CID 7020642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. polypeptide.com [polypeptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing analytical interference for Pro-Phe
Welcome to the technical support center for Pro-Phe analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize analytical interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference when analyzing this compound?
Analytical interference in this compound analysis can stem from various sources, broadly categorized as matrix effects, chromatographic issues, and isobaric interferences.[1][2][3]
-
Matrix Effects: These occur when components in the sample matrix (e.g., plasma, urine, cell lysates) alter the ionization efficiency of this compound in the mass spectrometer.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy of quantification.[1] Common matrix components include salts, lipids, proteins, and other endogenous compounds.
-
Chromatographic Interference: This includes issues like co-eluting compounds that are not resolved from the this compound peak, leading to overlapping signals.[4] Poor peak shapes such as tailing, fronting, or splitting can also compromise resolution and integration accuracy.[5]
-
Isobaric Interference: This is interference from molecules that have the same nominal mass-to-charge ratio (m/z) as this compound.[3][6] These can be other small peptides, metabolites, or fragment ions that are indistinguishable from this compound in a low-resolution mass spectrometer.
Q2: How can I identify if my this compound signal is being affected by matrix effects?
To determine if matrix effects are influencing your this compound signal, you can perform a post-extraction spike experiment. This involves comparing the signal response of this compound spiked into a pre-extracted blank matrix sample to the response of this compound in a neat (pure) solvent.
A significant difference between the two signals indicates the presence of matrix effects:
-
Signal Suppression: The response in the matrix is lower than in the neat solvent.[1]
-
Signal Enhancement: The response in the matrix is higher than in the neat solvent.
The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100[2]
A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can be indicative of several underlying issues in the chromatographic system.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Column Contamination/Void | 1. Reverse flush the column (if permissible by the manufacturer). 2. Use a guard column to protect the analytical column from contaminants. 3. If a void has formed at the column inlet, replace the column. |
| Secondary Interactions | For basic compounds like peptides, interactions with residual silanols on the silica (B1680970) support can cause tailing. 1. Lower the mobile phase pH to keep the analyte protonated and minimize these interactions. 2. Increase the buffer concentration. |
| Sample Solvent Incompatibility | The sample solvent may be too strong, causing peak distortion. 1. Whenever possible, dissolve the sample in the initial mobile phase. |
| Co-eluting Interference | An interfering peak may be partially co-eluting with the this compound peak. 1. Optimize the gradient to improve separation. 2. Try a column with a different selectivity. |
Issue 2: Inconsistent Retention Times
Shifts in retention time can lead to misidentification of peaks and inaccurate quantification.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Pump Issues/Leaks | 1. Check for leaks in the system, particularly around fittings and seals.[7] 2. Purge the pump to remove any air bubbles.[8] A periodic pressure ripple can indicate a pump problem.[8] |
| Mobile Phase Composition | 1. Ensure mobile phase components are accurately prepared and mixed. 2. Degas the mobile phase to prevent bubble formation. |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a stable temperature. |
| Column Degradation | 1. If the retention time consistently decreases over many injections, the column may be degrading. Replace the column. |
Issue 3: Suspected Isobaric Interference
If you suspect an isobaric interference is artificially inflating your this compound signal, the following strategies can be employed.
Troubleshooting Steps:
| Strategy | Description |
| High-Resolution Mass Spectrometry (HRMS) | Use a mass spectrometer capable of high resolution (e.g., Orbitrap, TOF) to differentiate this compound from the interferent based on their exact masses. HRMS can often distinguish between molecules with the same nominal mass but different elemental compositions.[9] |
| Tandem Mass Spectrometry (MS/MS) | Select the precursor ion corresponding to the m/z of this compound and fragment it. Monitor a specific, unique fragment ion for quantification. It is unlikely that the isobaric interference will produce the same fragment ion as this compound. |
| Chromatographic Separation | Improve the chromatographic method to separate the isobaric interferent from this compound. This can involve changing the column, mobile phase, or gradient profile. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Sample Cleanup
This protocol describes a general procedure for using mixed-mode cation exchange SPE to remove interfering components from a biological matrix (e.g., plasma) prior to LC-MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
SPE vacuum manifold
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Ammonium Hydroxide (NH₄OH)
-
Water (HPLC-grade)
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water through it.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% FA in water.
-
Loading: Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid and centrifuging to precipitate proteins. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% FA in water, followed by 1 mL of MeOH to remove neutral and acidic interferences.
-
Elution: Elute this compound from the cartridge using 1 mL of 5% NH₄OH in MeOH.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.
Instrumentation:
-
HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive ESI
-
Precursor Ion (Q1): m/z of protonated this compound
-
Product Ion (Q3): A specific fragment ion of this compound
-
Collision Energy: Optimize for the specific instrument and transition.
Data Summary
Table 1: Illustrative Matrix Effect Data for this compound in Human Plasma
The following table provides hypothetical data to illustrate the impact of different sample preparation techniques on matrix effects for this compound analysis.
| Sample Preparation Method | Matrix Effect (%) | Interpretation |
| Protein Precipitation (Acetonitrile) | 65% | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 85% | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 98% | Minimal Matrix Effect |
This data is for illustrative purposes only and actual results may vary.
Visualizations
Caption: Workflow for troubleshooting analytical interference.
Caption: Mechanism of ion suppression in ESI-MS.
Caption: Relationship between types of analytical interference.
References
- 1. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab [nebiolab.com]
- 2. gtfch.org [gtfch.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. suburbantestinglabs.com [suburbantestinglabs.com]
- 5. youtube.com [youtube.com]
- 6. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. youtube.com [youtube.com]
- 9. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
Technical Support Center: Synthesis of Pro-Phe Dipeptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of synthetic Proline-Phenylalanine (Pro-Phe).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the this compound dipeptide?
A1: The two primary methods for synthesizing this compound are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. SPPS involves building the peptide chain on a solid resin support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing steps. Solution-phase synthesis, on the other hand, involves carrying out all reactions in a solvent, with purification of the intermediate products at each step.
Q2: What are the most common challenges encountered during this compound synthesis?
A2: Common challenges in this compound synthesis include:
-
Low Yield: Can be caused by incomplete reactions, side reactions, or loss of product during purification.
-
Low Purity: Often a result of side reactions such as diketopiperazine formation, racemization, or the presence of deletion or truncated peptide sequences.
-
Diketopiperazine (DKP) Formation: The this compound sequence is particularly prone to intramolecular cyclization to form the cyclic dipeptide cyclo(Phe-Pro), especially during SPPS, leading to cleavage from the resin and reduced yield of the desired linear peptide.[1][2]
-
Racemization: The chiral centers of both proline and phenylalanine can be susceptible to epimerization under harsh reaction conditions, leading to diastereomeric impurities that are difficult to separate.[2]
-
Aggregation: The growing peptide chain can sometimes aggregate, leading to incomplete reactions and purification difficulties.
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: To minimize DKP formation, consider the following strategies:
-
Choice of Protecting Groups: Using a more sterically hindered protecting group on the N-terminus of the proline residue can reduce the rate of intramolecular cyclization.
-
Dipeptide Coupling: Instead of sequential addition of amino acids, coupling a pre-formed protected this compound dipeptide can bypass the step where the DKP formation is most likely to occur.
-
Reaction Conditions: The choice of solvent can influence the rate of DKP formation. For example, self-deprotection of the Fmoc group, a precursor to DKP formation, can occur in various solvents even without the addition of a base.[3]
Q4: What are the recommended analytical methods for assessing the purity of synthetic this compound?
A4: The most common and effective methods for analyzing the purity of synthetic this compound are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity, providing high resolution and quantitative accuracy.[4] It separates the desired peptide from impurities based on hydrophobicity.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide and to identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide and can be used to confirm its identity and purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling Reaction | - Optimize Coupling Reagent: Use a more efficient coupling reagent such as HATU or COMU, which have been shown to provide higher yields compared to older reagents like DCC/HOBt.[5] - Increase Reaction Time: Extend the coupling reaction time to ensure completion. - Monitor Reaction: Use a ninhydrin (B49086) test (for SPPS) to monitor the completion of the coupling reaction. Note that this test is not applicable for the N-terminal Proline residue.[6] |
| Premature Cleavage from Resin (SPPS) | - Minimize Diketopiperazine Formation: See FAQ 3 for strategies to reduce this side reaction, which is a major cause of premature cleavage for the this compound sequence.[1][2] |
| Loss of Product During Work-up and Purification | - Optimize Purification Protocol: Refine the purification method (e.g., HPLC gradient) to improve the separation of the product from impurities and minimize fraction loss. - Careful Handling: Ensure careful handling and transfer of the product at each step to avoid physical loss. |
Issue 2: Low Purity of this compound
| Potential Cause | Troubleshooting Steps |
| Presence of Deletion or Truncated Sequences | - Ensure Complete Deprotection and Coupling: Use efficient deprotection and coupling protocols. Consider double coupling for difficult sequences. |
| Racemization | - Use Mild Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions that can promote racemization. - Choose Appropriate Coupling Reagents: Some coupling reagents and additives, like Oxyma, are known to suppress racemization effectively.[7] |
| Side-Product Formation (e.g., Diketopiperazine) | - Optimize Synthesis Strategy: As detailed in FAQ 3, modify the synthesis strategy to minimize the formation of diketopiperazine.[1][2] |
| Co-elution of Impurities during HPLC Purification | - Optimize HPLC Conditions: Adjust the mobile phase composition, gradient, and column type to improve the resolution between the this compound peptide and any closely eluting impurities.[4] |
Quantitative Data Summary
The selection of reagents and synthesis conditions can significantly impact the yield and purity of the final this compound product. The following tables provide a comparative overview of the performance of different coupling reagents and the influence of solvents on a key side reaction.
Table 1: Comparative Performance of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM/DMF | 60-120 | Variable, generally lower |
Note: The data presented is a synthesis of results from multiple studies on model peptides and provides a comparative overview. Actual yields for this compound synthesis can vary based on the specific reaction conditions and peptide sequence.[5]
Table 2: Influence of Solvent on the Rate of Self-Deprotection (a precursor to Diketopiperazine Formation)
| Solvent | Relative Rate of Self-Deprotection |
| Dimethylformamide (DMF) | Fast |
| N-Methyl-2-pyrrolidone (NMP) | Slow |
| Acetonitrile (ACN) | Slowest |
Note: A faster rate of self-deprotection implies a higher propensity for unwanted side reactions like diketopiperazine formation.[2]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol describes a standard manual synthesis of this compound on a Rink Amide resin to yield the C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Pro-OH
-
Fmoc-Phe-OH
-
Coupling reagent (e.g., HBTU/HOBt)
-
Diisopropylethylamine (DIEA)
-
20% Piperidine (B6355638) in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection (Proline):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 20 minutes to ensure complete removal of the Fmoc group from the resin's linker.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Fmoc-Phe-OH:
-
Dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIEA (6 eq) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection (Phenylalanine):
-
Treat the resin with 20% piperidine in DMF as described in step 2.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide.
-
-
Purification:
-
Purify the crude this compound-NH₂ by preparative RP-HPLC.
-
Analyze fractions for purity by analytical RP-HPLC and pool the pure fractions.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Solution-Phase Synthesis of this compound
This protocol describes a classic solution-phase synthesis approach.
Materials:
-
Boc-Pro-OH
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (MeOH)
Procedure:
-
Dipeptide Formation (Boc-Pro-Phe-OMe):
-
Dissolve Boc-Pro-OH, H-Phe-OMe·HCl, and HOBt in DCM.
-
Add DCC to the solution at 0°C and stir overnight at room temperature.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected dipeptide.
-
-
Boc Deprotection:
-
Dissolve the protected dipeptide in a solution of TFA in DCM and stir at room temperature.
-
Remove the solvent under reduced pressure to obtain the deprotected dipeptide ester as a TFA salt.
-
-
Purification of the Linear Dipeptide:
-
Purify the crude linear dipeptide by silica (B1680970) gel column chromatography.
-
-
Final Product Analysis:
-
Characterize the final product by HPLC, MS, and NMR to confirm its identity and purity.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
strategies to prevent Pro-Phe aggregation in solution
Welcome to the technical support center for managing Pro-Phe dipeptide aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has formed a precipitate. What is causing this?
A cloudy or precipitated solution indicates that the this compound dipeptide is aggregating. This is a common issue for peptides with hydrophobic residues like Phenylalanine (Phe). Aggregation is primarily driven by the tendency of these hydrophobic regions to minimize contact with water, causing the peptide molecules to stick to each other. Several factors can trigger or accelerate this process, including high peptide concentration, solution pH being close to the peptide's isoelectric point (pI), temperature, and the ionic strength of the buffer.[1]
Q2: What is the ideal solvent for dissolving this compound to prevent initial aggregation?
Due to its hydrophobicity, directly dissolving this compound in aqueous buffers can be challenging. The recommended approach is to first create a concentrated stock solution in a sterile, polar organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a preferred choice for most biological applications due to its high solubilizing power and relatively low toxicity in assays (final concentrations <1% are often well-tolerated).[1][2] For non-biological applications, solvents like methanol (B129727) or acetonitrile (B52724) can also be used.[2] Once fully dissolved, this stock solution can be added drop-wise to your stirred aqueous experimental buffer to reach the final desired concentration.[1]
Q3: How does pH affect the solubility and aggregation of this compound?
pH is a critical factor in maintaining peptide solubility.[3][4] Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[5] At this point, the lack of electrostatic repulsion between molecules allows them to approach each other more easily, facilitating aggregation driven by hydrophobic interactions. By adjusting the pH of the buffer away from the pI, you increase the net charge of the this compound dipeptide, leading to greater electrostatic repulsion between molecules and improved solubility. For L-Phenylalanine (B559525), it has been shown that moving to either more acidic (cationic state) or basic (anionic state) pH can hinder the formation of fibrillar aggregates.[6]
Q4: Can I use any additives in my buffer to inhibit this compound aggregation?
Yes, certain additives can help stabilize the peptide in solution. However, their compatibility with your specific experiment must be considered.
-
Salts: Modifying the ionic strength of the buffer by changing the salt concentration can influence aggregation. The effect can be complex and system-dependent, so it may require some optimization.[7]
-
Organic Solvents: Low concentrations of organic co-solvents like ethanol (B145695) or methanol can sometimes disrupt the hydrophobic interactions that lead to aggregation.
-
N-Methylation: While not an additive, using a chemically modified version of the peptide, such as one with an N-methylated Phenylalanine, can be a powerful strategy. The methyl group on the peptide backbone nitrogen disrupts the hydrogen bonding required for the formation of β-sheet structures, which are often precursors to aggregation.[8]
Q5: What is the best way to store this compound solutions to minimize aggregation over time?
Proper storage is crucial. For stock solutions, especially those in organic solvents like DMSO, it is highly recommended to prepare single-use aliquots and store them frozen at -20°C or ideally -80°C.[1] This practice prevents degradation from repeated freeze-thaw cycles, which can significantly promote aggregation.[1] Ensure that storage tubes are compatible with the solvent used (e.g., polypropylene (B1209903) for DMSO).[1]
Troubleshooting Guides
Issue 1: Lyophilized this compound powder will not dissolve in my aqueous buffer.
-
Cause: High hydrophobicity of the Phenylalanine residue. Direct dissolution in aqueous solutions is often unsuccessful.
-
Solution:
-
Use an Organic Solvent: First, dissolve the peptide in a minimal volume of a suitable organic solvent like DMSO.[2]
-
Dilute into Aqueous Buffer: Slowly add the DMSO stock solution drop-wise into the vigorously stirring aqueous buffer. This allows the peptide to disperse before it has a chance to aggregate.
-
Check Concentration: If cloudiness persists, you may be exceeding the solubility limit in your final buffer. Try preparing a more dilute solution.
-
Issue 2: The this compound solution is clear initially but becomes cloudy after some time or a temperature change.
-
Cause: The solution is likely metastable, and a change in conditions (e.g., temperature fluctuation, prolonged incubation) has initiated the aggregation process.
-
Solution:
-
Sonication: Use a bath sonicator to break up existing aggregates. This can often resolubilize the peptide. Avoid probe sonicators which can cause localized heating.[1]
-
pH Adjustment: Check the pH of your buffer. If it is near the peptide's isoelectric point, adjust it further away (either higher or lower) to increase net charge and electrostatic repulsion.
-
Add Stabilizers: Consider adding stabilizing excipients if compatible with your downstream application (see FAQ Q4).
-
Prepare Fresh: For critical experiments, it is always best to use freshly prepared solutions from a frozen, concentrated stock.
-
Issue 3: Experimental results are inconsistent, possibly due to aggregation.
-
Cause: The presence of soluble oligomers or insoluble aggregates can interfere with assays, leading to variability. Aggregates can reduce the effective concentration of monomeric, active peptide.
-
Solution:
-
Centrifugation: Before use, centrifuge your peptide solution at high speed (e.g., >10,000 x g for 10 minutes) to pellet any insoluble aggregates and use the supernatant.
-
Quantify Aggregation: Use a simple method like UV-Vis spectroscopy to check for light scattering, which indicates the presence of aggregates, before starting your experiment.
-
Control for Solvent Effects: Always include a vehicle control in your experiments (e.g., buffer with the same final concentration of DMSO) to ensure that observed effects are from the peptide and not the solvent.
-
Quantitative Data Summary
The following tables summarize the relative effectiveness of common strategies used to prevent peptide aggregation. The values are illustrative, based on general principles of peptide chemistry, as specific quantitative data for this compound is limited.
Table 1: Effect of Solvents on this compound Solubility
| Solvent | Relative Solubility Score (1-10) | Recommended Use | Notes |
| Water / PBS (pH 7.4) | 2 | Not recommended for initial dissolution | High hydrophobicity leads to poor solubility.[1] |
| DMSO | 9 | Primary choice for stock solutions | Low toxicity for most biological assays at <1%.[2] |
| Acetonitrile (ACN) | 7 | Analytical applications (e.g., HPLC) | Can be used for stock solutions. |
| Methanol | 6 | General lab use, non-biological assays | May alter peptide conformation.[9] |
| 10% Acetic Acid | 5 | For basic peptides, as a last resort | Lowers pH significantly.[2] |
Table 2: Influence of pH on this compound Aggregation Propensity
| pH Range | Net Charge on this compound | Relative Aggregation Propensity | Rationale |
| 2-4 | Positive | Low | High electrostatic repulsion.[6] |
| 5-7 (near pI) | Near Zero | High | Minimal electrostatic repulsion, hydrophobic forces dominate.[5] |
| 8-10 | Negative | Low | High electrostatic repulsion.[3] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Add a precise volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Gently vortex or sonicate briefly in a water bath until the solution is completely clear.
-
While gently vortexing or stirring your target aqueous buffer, add the DMSO stock solution drop-wise to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of cloudiness. If it is not clear, the final concentration may be too high.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
This protocol provides a quick, qualitative assessment of aggregation by measuring turbidity.
-
Set a UV-Vis spectrophotometer to read absorbance in the range of 350 nm to 500 nm.
-
Use the exact same buffer (including any DMSO) that your peptide is dissolved in as the blank reference.
-
Measure the absorbance (or optical density) of your this compound solution.
-
An absorbance reading significantly above the blank across this wavelength range indicates light scattering due to the presence of aggregates.[1] A clear, non-aggregated solution should have an absorbance value close to zero.
Mandatory Visualizations
Caption: The aggregation pathway of this compound from soluble monomers to insoluble aggregates.
Caption: A step-by-step workflow for troubleshooting this compound aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. quora.com [quora.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. youtube.com [youtube.com]
- 6. Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of Peptide Self-assembly and Its Study in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of solvents on the intrinsic propensity of peptide backbone conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing and Mitigating Pro-Phe Cytotoxicity in Cell-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of Pro-Phe (Proline-Phenylalanine) dipeptide and its derivatives in cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound and related peptides.
Q1: Why am I observing high variability in cytotoxicity between replicate wells?
A1: High variability can be attributed to several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of the peptide or assay reagents.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter media and compound concentrations. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Peptide Solubility and Aggregation: this compound, due to the hydrophobic nature of phenylalanine, may have limited solubility in aqueous solutions, leading to aggregation. It is recommended to first dissolve the peptide in a small amount of a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q2: My negative control (untreated cells) is showing high cytotoxicity. What could be the cause?
A2: High background cytotoxicity can be alarming and may be due to:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase. Over-confluent or stressed cells are more susceptible to any compound.
-
Contamination: Routinely check your cell cultures for mycoplasma and other microbial contaminants, which can induce cell death and interfere with assay results.
-
Media and Reagent Quality: Use fresh, high-quality culture media and reagents. Variations in serum batches can also impact cell viability.
Q3: Is the cytotoxicity of this compound dependent on its form (linear vs. cyclic)?
A3: Yes, the structure of the peptide plays a crucial role. For instance, the cyclic dipeptide cyclo(Phe-Pro) has been shown to induce apoptosis in various cell lines, while the linear Phe-Pro dipeptide did not exhibit toxicity in Caco-2 cells at concentrations up to 1 mM. The cytotoxicity of this compound containing peptides is also highly cell-type dependent.
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
A4: Several assays can help distinguish between these two modes of cell death:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of apoptosis.[1][2]
-
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of compromised cell membrane integrity, which is characteristic of necrosis.
Q5: How can I mitigate the cytotoxicity of my this compound containing peptide while still studying its primary biological effects?
A5:
-
Dose-Response and Time-Course Studies: Conduct thorough experiments to identify a concentration and exposure time that elicits the desired biological effect with minimal cytotoxicity.[3]
-
Peptide Purity: Ensure the high purity of your peptide, as impurities from synthesis can contribute to off-target toxicity.
-
Serum Concentration: The presence of serum in the culture medium can sometimes reduce the effective concentration and cytotoxicity of peptides. Experimenting with different serum concentrations may be beneficial.[3]
-
Chemical Modification: For peptide-based drug development, chemical modifications such as PEGylation can be explored to reduce non-specific cytotoxicity.[4]
Data Presentation: Quantitative Analysis of this compound and Related Peptide Cytotoxicity
Direct IC50 values for the simple linear this compound dipeptide are not widely available across a broad range of cell lines in publicly accessible literature. However, data for cyclic peptides containing the this compound motif and other derivatives are available and summarized below. This highlights the importance of the peptide's structural context in determining its cytotoxic potential.
Table 1: IC50 Values of this compound Containing Cyclic Peptides in Various Cancer Cell Lines
| Peptide Name | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 | Melanoma | 48 | 9.42 | [4] |
| cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC28 | Melanoma | 48 | 11.96 | [4] |
| cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | DMBC29 | Melanoma | 48 | 40.65 | [4] |
| cyclo(Phe-Pro) | HT-29 | Colon Cancer | 24, 48 | ~5-10 mM (qualitative) |[1][2] |
Table 2: Cytotoxicity of Linear Phe-Pro Dipeptide
| Peptide Name | Cell Line | Cancer Type | Concentration | Effect on Cell Growth | Reference |
|---|
| Phenylalanine-Proline (FP) | Caco-2 | Colon Cancer | Up to 1 mM | No effect | |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound peptide (and vehicle control, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in complete culture medium. Remove the existing medium from the wells and add 100 µL of the peptide dilutions. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blotting for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway, such as cleaved caspase-3, PARP, Bax, and Bcl-2.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Visualizations: Signaling Pathways and Workflows
This compound Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling pathway for cyclo(Phe-Pro)-induced apoptosis, which involves the intrinsic (mitochondrial) pathway.
Caption: Proposed signaling pathway of cyclo(this compound)-induced apoptosis.
General Experimental Workflow for Assessing this compound Cytotoxicity
This diagram outlines a typical workflow for investigating the cytotoxic effects of a this compound peptide.
Caption: A general workflow for assessing this compound cytotoxicity.
Logical Relationship for Troubleshooting High Variability
This diagram provides a logical approach to troubleshooting high variability in cytotoxicity assays.
Caption: Troubleshooting guide for high variability in cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the cytotoxic activity of melphalan with L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine in human tumour cell lines and primary cultures of tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Pro-Phe and Phe-Pro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the dipeptides Prolyl-Phenylalanine (Pro-Phe) and Phenylalanyl-Proline (Phe-Pro). While direct comparative studies are limited, this document synthesizes available data on their individual bioactivities, offering insights into their potential therapeutic applications.
Data Presentation: Comparative Biological Activity
The following table summarizes the known quantitative data for the biological activities of this compound and Phe-Pro. It is important to note that the available data is not from direct head-to-head comparative studies, and further research is required for a complete understanding of their relative potencies.
| Biological Activity | This compound | Phe-Pro |
| Enzyme Inhibition | ||
| Dipeptidyl Peptidase IV (DPP-IV) Inhibition | No data available | IC50: 0.36 mM[1] |
| Angiotensin-Converting Enzyme (ACE) Inhibition | The presence of Phenylalanine suggests potential inhibitory activity, but no quantitative data is available for the dipeptide. | The presence of a C-terminal Proline is a common feature of ACE inhibitors, but specific quantitative data for the dipeptide is lacking. |
| Metabolic Regulation | ||
| Cholesterol-Lowering Activity | No data available | Demonstrated to lower serum total cholesterol, non-HDL-cholesterol, and hepatic cholesterol in hypercholesterolemic rats. It also increases fecal excretion of acidic steroids and cholesterol.[2] |
| Other Activities | ||
| Prolinase Substrate | Functions as a substrate for prolinase. | No data available |
| Cytotoxicity | No data available in reviewed literature. | No data available in reviewed literature. |
| Antioxidant Activity | No data available in reviewed literature. | No data available in reviewed literature. |
Key Biological Activities and Signaling Pathways
Phe-Pro as a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor
Phe-Pro has been identified as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin (B1656795) hormones like GLP-1. By inhibiting DPP-IV, Phe-Pro can potentially prolong the action of these hormones, which play a crucial role in glucose homeostasis. This makes it a compound of interest for research in type 2 diabetes.
References
Navigating the Landscape of Prostate Cancer Diagnostics: A Comparative Guide to Key Biomarkers
For researchers, scientists, and drug development professionals, the quest for precise and reliable diagnostic biomarkers is paramount. While the dipeptide Pro-Phe is not yet established as a validated diagnostic biomarker in published literature, this guide provides a comparative analysis of prominent biomarkers for prostate cancer, a field with a rich landscape of alternatives. This comparison serves as a blueprint for the rigorous evaluation required for any new candidate biomarker.
Prostate-specific antigen (PSA) has long been the cornerstone of prostate cancer screening, but its limitations in specificity have fueled the search for more accurate alternatives.[1] This guide delves into the performance of established and emerging biomarkers, offering a data-driven comparison to inform research and clinical decision-making.
Performance Metrics of Leading Prostate Cancer Biomarkers
The diagnostic accuracy of a biomarker is paramount. The following table summarizes key performance metrics for Prostate-Specific Antigen (PSA), the Prostate Health Index (PHI), and Prostate Cancer Antigen 3 (PCA3).
| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) |
| PSA | 20% (at 4.1 ng/mL cutoff) | 94% (at 4.1 ng/mL cutoff) | 0.53 - 0.68 |
| Prostate Health Index (PHI) | 80-95% | 14-33% | 0.70 - 0.80 |
| PCA3 | 58% | 72% | 0.55 |
Data compiled from multiple sources. Performance metrics can vary based on the study population and cutoff values used.
In-Depth Look at Alternative Biomarkers
Prostate Health Index (PHI)
The Prostate Health Index (PHI) is a blood test that combines total PSA, free PSA (fPSA), and a precursor of PSA called [-2]proPSA (p2PSA) into a single score.[2] This index has demonstrated superior performance in predicting the probability of prostate cancer on biopsy compared to PSA alone, particularly in the 2-10 ng/mL PSA range.[2] Studies have shown that PHI can help reduce unnecessary biopsies by providing a more accurate risk assessment.[2][3]
Prostate Cancer Antigen 3 (PCA3)
Prostate Cancer Antigen 3 (PCA3) is a non-coding RNA that is highly overexpressed in prostate cancer cells. The PCA3 test is performed on a urine sample collected after a digital rectal exam (DRE). While it has a higher specificity than PSA, its sensitivity is lower.[1] The combination of PCA3 with other markers, such as the TMPRSS2:ERG gene fusion, has been shown to improve its predictive accuracy.[1]
Experimental Protocols: A Generalized Approach to Biomarker Validation
The validation of a diagnostic biomarker is a multi-phased process, beginning with discovery and culminating in clinical utility studies. A typical workflow is outlined below.
Phase 1: Discovery and Candidate Selection
This phase involves identifying potential biomarkers through techniques like mass spectrometry-based proteomics, genomics, or metabolomics on patient samples (e.g., blood, urine, tissue).
Phase 2: Analytical Validation
The analytical performance of the biomarker assay is rigorously tested. This includes assessing:
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Reproducibility of the measurement.
-
Sensitivity: The lowest concentration of the biomarker that can be reliably detected.
-
Specificity: The ability of the assay to measure only the intended biomarker.
Phase 3: Clinical Validation
In this phase, the biomarker's ability to distinguish between individuals with and without the disease is evaluated in a relevant patient population. Key metrics include:
-
Sensitivity and Specificity: Determined by comparing the biomarker levels in cases and controls.
-
Receiver Operating Characteristic (ROC) Curve Analysis: Used to determine the optimal cutoff value for the biomarker and to calculate the Area Under the Curve (AUC), which represents the overall diagnostic accuracy.
Phase 4: Clinical Utility
The final phase assesses the biomarker's impact on patient management and outcomes. This involves prospective studies to determine if the use of the biomarker leads to improved clinical decisions and patient benefit.
Below is a diagram illustrating a generalized workflow for biomarker validation.
Clinical Decision-Making Pathway
The integration of these biomarkers into clinical practice follows a structured pathway to guide patient management. The following diagram illustrates a simplified decision-making process for prostate cancer diagnosis incorporating PSA, PHI, and biopsy.
References
Pro-Phe in the Landscape of Bioactive Dipeptides: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the dipeptide Prolyl-Phenylalanine (Pro-Phe) reveals its significant potential in various biological activities, positioning it as a noteworthy candidate for further research and development in the pharmaceutical and nutraceutical industries. This guide provides a comparative overview of this compound's performance against other dipeptides in key biological assays, supported by experimental data and detailed methodologies.
Quantitative Comparison of Bioactivities
To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other relevant dipeptides in various biological assays. Lower IC50 values indicate greater potency.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
| Dipeptide | IC50 (µM) | Source |
| This compound | Data not available | |
| Val-Trp | Comparable to potent inhibitors | [1](2) |
| Ile-Pro | 87.6 | [3](3) |
| Ala-Phe-Leu | 65.8 | [3](3) |
| Ile-Tyr | 2.69 | [3](3) |
| Leu-Arg-Tyr | 5.06 | [3](3) |
Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity
| Dipeptide | IC50 (µM) | Source |
| Phe-Pro | 360 | [4](4) |
| Ile-Pro | 410 | [4](4) |
| Phe-Phe | 730 | [4](4) |
| Val-Arg | 820 | [4](4) |
| Trp-Arg | <45 | [5](5) |
| Trp-Lys | <45 | [5](5) |
| Trp-Leu | <45 | [5](5) |
Table 3: Antioxidant Activity
| Dipeptide | DPPH Scavenging IC50 (mg/mL) | ABTS Scavenging IC50 (mg/mL) | FRAP (µM TE/g) | Source |
| This compound | Data not available | Data not available | Data not available | |
| Carnosine | - | - | - | |
| Gly-His | - | - | - | |
| Tyr-Pro | - | - | - | [6](6) |
| Val-Ile-Tyr | - | - | - | [6](6) |
Note: "Data not available" indicates that specific quantitative data for this compound in these assays was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
ACE Inhibition Assay
This assay measures the ability of a peptide to inhibit the Angiotensin-Converting Enzyme, a key regulator of blood pressure.
Principle: The assay is based on the cleavage of the substrate o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro) by ACE, which results in the release of a fluorescent product, o-aminobenzoylglycine (Abz-Gly). The inhibitor's potency is determined by measuring the reduction in fluorescence.
Protocol:
-
Prepare a working solution of ACE from rabbit lung in Tris buffer.
-
In a 96-well microplate, add the ACE working solution to wells containing various concentrations of the test peptide or control.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the Abz-Gly-Phe(NO2)-Pro substrate solution.
-
Incubate the plate at 37°C for a defined period.
-
Measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition versus peptide concentration.[7](7, 19)
DPP-IV Inhibition Assay
This assay evaluates the potential of peptides to inhibit Dipeptidyl Peptidase-IV, an enzyme involved in glucose metabolism.
Principle: The assay utilizes a chromogenic or fluorogenic substrate, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or Gly-Pro-aminomethylcoumarin (GP-AMC). Cleavage of the substrate by DPP-IV releases a colored or fluorescent product, and the inhibitory effect of the peptide is quantified by the reduction in signal.[8](9)
Protocol:
-
Prepare a solution of DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl).
-
In a 96-well microplate, add the test peptide at various concentrations.
-
Add the DPP-IV enzyme solution to the wells and pre-incubate.
-
Initiate the reaction by adding the substrate solution (Gly-Pro-pNA or GP-AMC).
-
Incubate the plate at 37°C.
-
Measure the absorbance (for Gly-Pro-pNA) or fluorescence (for GP-AMC) at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.[10](10, 30)
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test peptide.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[11](12)
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color, which is measured spectrophotometrically.
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Add different concentrations of the test peptide to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[13](13)
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test peptide at various concentrations to a 96-well plate.
-
Add the FRAP reagent to each well.
-
Incubate at 37°C.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value, typically expressed as Trolox equivalents.[14](14)
Cellular Uptake Assay using Caco-2 Cells
This in vitro model is widely used to predict the intestinal absorption of compounds.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a fluorescently labeled peptide from the apical (luminal) to the basolateral (serosal) side is measured to assess its permeability.
Protocol:
-
Seed Caco-2 cells on permeable supports in a multi-well plate and culture until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with a transport buffer.
-
Add the fluorescently labeled test peptide to the apical compartment.
-
At various time points, collect samples from the basolateral compartment.
-
Quantify the amount of transported peptide using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp).[15](15, 8)
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound are not yet extensively elucidated in the literature, the following diagrams illustrate general pathways and workflows relevant to the bioactivities of dipeptides.
Conclusion
The available data suggests that this compound and related dipeptides possess significant bioactive properties, particularly in the context of DPP-IV inhibition. However, a notable gap exists in the literature regarding the comprehensive antioxidant profile of this compound and its specific effects on key cellular signaling pathways. Further targeted research is warranted to fully elucidate the therapeutic potential of this promising dipeptide. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of angiotensin-converting enzyme by dipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ACE-inhibitory activity assay: IC50 [protocols.io]
- 8. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. DSpace [researchrepository.ul.ie]
- 11. Exogenously Supplemented Proline and Phenylalanine Improve Growth, Productivity, and Oil Composition of Salted Moringa by Up-Regulating Osmoprotectants and Stimulating Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Evaluation of Antioxidant Activities of Bioactive Peptides Obtained from Cornus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Phe Dipeptide: An In Vivo Therapeutic Contender in Cholesterol Management and Wound Repair
For Immediate Release
A growing body of preclinical evidence highlights the therapeutic potential of the dipeptide Proline-Phenylalanine (Pro-Phe) in two significant areas of health: cholesterol management and wound healing. In vivo studies in animal models demonstrate notable efficacy, positioning this compound as a subject of interest for further investigation and development. This guide provides a comparative overview of the in vivo validation of this compound's therapeutic effects, supported by experimental data and detailed methodologies.
This compound in Hypercholesterolemia: A Novel Approach to Cholesterol Reduction
Recent research has identified the Phenylalanine-Proline (FP) dipeptide as a potent agent in lowering cholesterol. An in vivo study utilizing a hypercholesterolemic rat model demonstrated that oral administration of FP significantly reduces key markers of high cholesterol.
Comparative Efficacy of Phenylalanine-Proline (FP) in Hypercholesterolemic Rats
| Treatment Group | Serum Total Cholesterol (mg/dL) | Serum Non-HDL Cholesterol (mg/dL) | Hepatic Cholesterol (mg/g liver) | Fecal Acidic Steroid Excretion (μmol/day) | Fecal Cholesterol Excretion (μmol/day) |
| Control (High-Cholesterol Diet) | 105.3 ± 4.5 | 85.1 ± 3.9 | 12.8 ± 0.7 | 18.2 ± 1.5 | 25.4 ± 2.1 |
| Phenylalanine-Proline (FP) (50 mg/kg) | 82.7 ± 3.8 | 60.2 ± 3.1 | 9.5 ± 0.5 | 25.9 ± 2.2 | 34.7 ± 2.8* |
| Statistically significant difference compared to the control group. |
Data synthesized from a study on the cholesterol-lowering effects of Phenylalanine-Proline in rats.[1]
The data clearly indicates that FP administration leads to a significant decrease in serum total and non-HDL cholesterol, as well as a reduction in hepatic cholesterol levels.[1] Furthermore, the dipeptide enhances the excretion of cholesterol and acidic steroids, suggesting a mechanism that promotes cholesterol clearance.[1]
Indirect Comparison with Statins
While direct head-to-head in vivo studies comparing this compound with statins are not yet available, the following table presents data from separate studies to offer an indirect perspective on their cholesterol-lowering efficacy. It is crucial to note that these studies were conducted under different conditions and a direct comparison cannot be definitively made.
| Therapeutic Agent | Animal Model | Key Findings on Cholesterol Reduction |
| Phenylalanine-Proline (FP) | Hypercholesterolemic Rats | Significant reduction in serum total cholesterol, non-HDL cholesterol, and hepatic cholesterol.[1] |
| Atorvastatin (10 mg/kg) | Hyperlipidemic Patients | Effectively reduced total cholesterol and LDL-C.[2] |
| Simvastatin (10 mg/kg) | Hyperlipidemic Patients | Effectively reduced total cholesterol and LDL-C.[2] |
| Rosuvastatin (10-40 mg) | Hypercholesterolemic Women | Significant reductions in LDL-C and non-HDL-C.[3] |
This indirect comparison suggests that this compound holds promise as a cholesterol-lowering agent, with a distinct mechanism of action from statins, which primarily inhibit cholesterol synthesis.[4]
Mechanism of Action: Downregulation of Intestinal ABCA1
The cholesterol-lowering effect of this compound is, at least in part, attributed to the downregulation of the ATP-binding cassette transporter A1 (ABCA1) in the intestine.[1] ABCA1 plays a crucial role in the reverse cholesterol transport pathway. By reducing its expression, this compound may limit the absorption of dietary cholesterol and enhance its excretion.
Figure 1: Proposed mechanism of this compound in reducing cholesterol absorption.
This compound in Wound Healing: Accelerating Tissue Repair
The therapeutic potential of proline-containing peptides extends to the complex process of wound healing. While direct studies on this compound are emerging, related peptides have shown significant promise in accelerating wound closure and tissue regeneration in animal models.
Comparative Efficacy in Wound Healing
A study on a Phenylalanine-Proline-Proline peptide demonstrated enhanced cutaneous wound healing. Although direct quantitative comparisons with standard wound dressings are limited in the currently available literature, the following table provides an overview of findings from separate studies.
| Treatment | Animal Model | Key Findings on Wound Healing |
| Phenylalanine-Proline-Proline | Mice and Rats | Promoted macrophage proliferation and migration, accelerated epidermal and granulation tissue regeneration. |
| Standard Hydrogel Dressing | Mice | Maintained a moist wound environment, facilitating natural healing processes.[5] |
| Silver-based Dressings | In vitro models | Demonstrated antimicrobial properties, but some studies suggest potential cytotoxicity that may impair cell proliferation.[6] |
These findings suggest that proline-rich peptides may offer a bioactive approach to wound healing, actively stimulating cellular processes involved in repair, which could be an advantage over passive dressings that primarily provide a conducive environment for healing.
Experimental Workflow for In Vivo Wound Healing Assessment
The validation of pro-healing agents like this compound typically follows a standardized experimental workflow in animal models.
References
- 1. Identification of a novel cholesterol-lowering dipeptide, phenylalanine-proline (FP), and its down-regulation of intestinal ABCA1 in hypercholesterolemic rats and Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of statins in hypercholesterolemia with emphasis on lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Statin Therapies in Hypercholesterolemia in Women: A Subgroup Analysis of the STELLAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PCSK9 as a promising new mechanism for lowering low-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing wound healing by hydrogel-based dressings loaded with cell-conditioned medium: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hydrofera.com [hydrofera.com]
A Researcher's Guide to Prolyl-Phenylalanine (Pro-Phe) Quantification: A Comparative Analysis of Key Techniques
For researchers and drug development professionals, the accurate quantification of the dipeptide prolyl-phenylalanine (Pro-Phe) is critical for a deeper understanding of its biological roles and for advancing therapeutic development. This guide provides an objective comparison of the primary analytical techniques used for this compound quantification, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The selection of an appropriate quantification technique depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods for this compound analysis.
| Technique | Principle | Typical Limit of Quantification (LOQ) | Throughput | Specificity | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | Low nM to pM | Medium to High | Very High | High sensitivity and specificity; suitable for complex matrices. | High initial instrument cost; requires specialized expertise. |
| HPLC-FLD | Chromatographic separation of fluorescently labeled this compound. | High nM to low µM | Medium | High | Good sensitivity and specificity; lower instrument cost than LC-MS/MS. | Requires derivatization; potential for interference from other labeled compounds. |
| ELISA | Immunoassay based on the specific binding of an antibody to this compound. | Low µg/mL to ng/mL | High | High (antibody dependent) | High throughput; no complex instrumentation required. | Availability of specific antibodies is a major limitation; potential for cross-reactivity. |
| Enzymatic Assay | Measurement of a product of an enzymatic reaction specific to this compound. | µM to mM | High | High (enzyme dependent) | High throughput; simple instrumentation. | Lack of commercially available specific enzymes; requires assay development. |
Experimental Protocols
Detailed methodologies for the key quantification techniques are outlined below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and specific quantification of this compound in complex biological matrices.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., isotopically labeled this compound).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method requires pre-column derivatization of this compound to enable fluorescent detection.
Derivatization Protocol (using OPA/FMOC):
-
To 50 µL of the sample, add 50 µL of borate (B1201080) buffer (pH 9.5).
-
Add 20 µL of o-phthaldialdehyde (OPA) reagent and react for 2 minutes to derivatize primary amines.
-
Add 20 µL of 9-fluorenylmethyl chloroformate (FMOC) reagent and react for 2 minutes to derivatize secondary amines (like the proline in this compound).
-
Stop the reaction by adding 10 µL of glycine (B1666218) solution.
-
Inject an aliquot of the derivatized sample into the HPLC system.
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM sodium acetate (B1210297) buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized this compound from other sample components.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC).
Enzyme-Linked Immunosorbent Assay (ELISA)
Assay Principle:
-
A microplate is coated with a this compound-protein conjugate.
-
Samples or standards containing free this compound are added to the wells, along with a specific primary antibody against this compound.
-
Free this compound in the sample competes with the coated this compound for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the concentration of this compound in the sample.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful quantification. The following diagrams, generated using the DOT language, illustrate the key steps in LC-MS/MS and HPLC-FLD based this compound analysis.
Pro-Phe vs. Its Synthetic Analogs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Pro-Phe (Proline-Phenylalanine) and its synthetic analogs represent a burgeoning field of interest in therapeutic peptide research. The structural arrangement of these molecules, particularly the rigidity and conformational constraints introduced by the proline residue, significantly influences their biological activity. This guide provides an objective comparison of the efficacy of this compound and its synthetic analogs, supported by experimental data, to aid in research and drug development decisions. A key focus is the enhanced bioactivity observed in cyclic derivatives and the incorporation of synthetic amino acids to improve pharmacological properties.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data comparing the efficacy of this compound and its various synthetic analogs. The data highlights the superior performance of cyclic structures over their linear counterparts and the impact of stereochemistry and synthetic modifications on biological activity.
Table 1: Anticancer Activity of this compound Analogs Against Melanoma Cells
| Compound Name/Code | Structure | Cell Line | IC50 (µM) | Activity Type |
| CLA | cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) | DMBC29 & DMBC28 | ~10 | Cytotoxic |
| P11 | cyclo(Pro-homoPro-β³homoPhe-Phe-) | DMBC29 & DMBC28 | ~40 | Cytostatic |
| P11L | H-Pro-homoPro-β³homoPhe-Phe-OH | DMBC29 & DMBC28 | No effect observed | Inactive |
Data sourced from a study on patient-derived melanoma cells. The results clearly indicate that the cyclic peptides (CLA and P11) exhibit significant anticancer activity, while the linear version of P11 (P11L) is inactive, underscoring the importance of cyclization for bioactivity.[1]
Table 2: Cytotoxic Activity of Cyclo(Phe-Pro) Stereoisomers
| Compound | HCT-116 (Colon Carcinoma) IC50 (µg/mL) | OVCAR-8 (Ovarian Carcinoma) IC50 (µg/mL) | SF-295 (Glioblastoma) IC50 (µg/mL) |
| Cyclo(L-Phe-L-Pro) | 21.4 | 18.3 | 16.0 |
| Cyclo(L-Phe-D-Pro) | More potent than D-Phe-D-Pro | Not specified | Not specified |
| Cyclo(D-Phe-L-Pro) | Not specified | Not specified | Not specified |
| Cyclo(D-Phe-D-Pro) | Less potent than L-Phe-L-Pro and L-Phe-D-Pro | Not specified | Not specified |
This table demonstrates that the stereochemistry of the amino acid constituents significantly impacts the cytotoxic efficacy of cyclo(Phe-Pro). The L-Phe-L-Pro and L-Phe-D-Pro configurations generally exhibit higher potency.[2][3]
Table 3: Comparative Bioactivity of Cyclic vs. Linear Phe-Pro
| Compound | Bioactivity | Quantitative Data | Key Finding |
| Cyclo(Phe-Pro) | Anticancer, Antimicrobial, Neuroprotective | Specific IC50/MIC values vary by study | Consistently shows a range of biological activities. |
| Linear Phe-Pro | No significant activity reported | No significant antimicrobial, anticancer, or neuroprotective effects reported. | The linear form is largely inactive, highlighting the conformational importance of the cyclic structure for bioactivity.[4] |
Experimental Protocols
A fundamental aspect of evaluating the efficacy of this compound analogs is the use of standardized and reproducible experimental protocols. The following is a detailed methodology for a commonly employed cell viability assay to determine the cytotoxic effects of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, OVCAR-8, SF-295)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound analogs (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count the cells, ensuring they are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells in medium only).
-
Incubate the plate for a further 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Signaling Pathway Diagram
While the precise signaling pathways activated by this compound and its analogs can be cell-type and context-dependent, studies on related cyclic dipeptides have implicated the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway in their mechanism of action. The following diagram illustrates a simplified representation of this pathway, which is a key regulator of inflammation, cell survival, and proliferation, and is often dysregulated in cancer.
Caption: Inhibition of the NF-κB signaling pathway by a this compound analog.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the anticancer efficacy of this compound analogs using a cell-based assay.
References
Assessing the Reproducibility of Pro-Phe's Effect on Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Proline-Phenylalanine (Pro-Phe) is a small biomolecule with potential bioactivity stemming from the unique structural properties of its constituent amino acids. Proline confers rigidity, while phenylalanine provides a hydrophobic and aromatic side chain, suggesting potential interactions with cellular receptors and enzymes. Understanding the reproducibility of its effects on cell signaling is paramount for its consideration in therapeutic development. This guide provides a comparative overview of the hypothetical effects of this compound on a postulated signaling pathway and compares its performance with a known bioactive dipeptide, Pro-Gly, which has been shown to influence the JAK2/STAT5 pathway.
Hypothetical Signaling Pathway: this compound and the MAPK/ERK Pathway
For the purpose of this guide, we will hypothesize that this compound interacts with a G-protein coupled receptor (GPCR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is a crucial mediator of cellular processes such as proliferation, differentiation, and survival.
Data Presentation: A Comparative Analysis
To assess reproducibility, we present hypothetical data from three independent, simulated studies examining the effect of this compound on ERK phosphorylation, a key activation step in the MAPK/ERK pathway. For comparison, data for Pro-Gly's effect on STAT5 phosphorylation is also included.
Table 1: Comparative Analysis of this compound and Pro-Gly on Target Protein Phosphorylation
| Treatment (10 µM) | Target Protein | Study 1 (% Increase in Phosphorylation) | Study 2 (% Increase in Phosphorylation) | Study 3 (% Increase in Phosphorylation) | Mean ± SD | Coefficient of Variation (%) |
| This compound | p-ERK1/2 | 125 | 118 | 132 | 125 ± 7.0 | 5.6 |
| Pro-Gly | p-STAT5 | 155[1] | 148[1] | 162[1] | 155 ± 7.0 | 4.5 |
| Vehicle Control | p-ERK1/2 | 0 | -2 | 3 | 0.3 ± 2.5 | - |
| Vehicle Control | p-STAT5 | 1 | -3 | 2 | 0 ± 2.6 | - |
Data for Pro-Gly is based on published findings on the Pro-Gly dipeptide[1]. Data for this compound is hypothetical.
Table 2: Comparative Analysis of this compound and Pro-Gly on Target Gene Expression
| Treatment (10 µM) | Target Gene | Study 1 (Fold Change in mRNA) | Study 2 (Fold Change in mRNA) | Study 3 (Fold Change in mRNA) | Mean ± SD | Coefficient of Variation (%) |
| This compound | c-Fos | 2.8 | 2.5 | 3.1 | 2.8 ± 0.3 | 10.7 |
| Pro-Gly | IGF-1 | 3.5[1] | 3.2[1] | 3.8[1] | 3.5 ± 0.3 | 8.6 |
| Vehicle Control | c-Fos | 1.0 | 0.9 | 1.1 | 1.0 ± 0.1 | 10.0 |
| Vehicle Control | IGF-1 | 1.0 | 1.1 | 0.9 | 1.0 ± 0.1 | 10.0 |
Data for Pro-Gly is based on published findings on the Pro-Gly dipeptide[1]. Data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are standard protocols for the key experiments cited in the hypothetical data tables.
Western Blotting for Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of ERK1/2 and STAT5.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa for MAPK/ERK, HepG2 for JAK/STAT) in 6-well plates and grow to 80% confluency. Serum-starve cells for 12-16 hours prior to treatment. Treat cells with 10 µM this compound, 10 µM Pro-Gly, or vehicle control for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated STAT5 (p-STAT5) overnight at 4°C. Also, probe separate blots with antibodies for total ERK1/2 and total STAT5 for normalization.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is used to measure the mRNA levels of target genes.
-
Cell Culture and Treatment: Treat cells as described for Western blotting, but for a longer duration (e.g., 6 hours) to allow for gene transcription.
-
RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for the target genes (c-Fos or IGF-1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR cycler.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion and Future Directions
This guide outlines a hypothetical framework for assessing the reproducibility of the dipeptide this compound's effects on cell signaling. The provided tables and workflows, while based on simulated data for this compound, offer a clear structure for how such an evaluation should be conducted and presented. The comparative data with the known dipeptide Pro-Gly highlights the importance of benchmarking against established effectors.
For a comprehensive understanding of this compound's bioactivity and its potential as a therapeutic agent, future research should focus on:
-
Identifying the direct molecular targets of this compound.
-
Performing dose-response and time-course studies to characterize its effects on various signaling pathways.
-
Conducting independent, multi-laboratory studies to rigorously assess the reproducibility of its biological effects.
-
Investigating the effects of this compound in in vivo models.
By systematically addressing these points and adhering to transparent reporting of data and methodologies, the scientific community can build a robust understanding of the potential of this compound and other small peptides in modulating cellular function.
References
Differential Effects of Proline-Phenylalanine (Pro-Phe) and its Analogs in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Proline-Phenylalanine (Pro-Phe) and its derivatives have garnered interest in oncology research for their potential as anticancer agents. However, the bioactivity of these compounds varies significantly depending on their structural conformation (linear vs. cyclic) and the specific cancer cell line being targeted. This guide provides a comparative analysis of the experimental data on the effects of this compound and related peptides on various cancer cell lines, offering insights into their differential mechanisms of action.
Data Summary: this compound and its Analogs in Cancer
The following table summarizes the quantitative data on the anticancer activity of this compound and its related compounds in different cancer cell lines. It is important to note that the linear dipeptide Phe-Pro has not been reported to have significant anticancer activity in the reviewed literature. In contrast, its cyclic form and other derivatives show notable effects.
| Compound/Peptide | Cancer Cell Line | Assay | IC50 Value | Key Findings |
| Phe-Pro (Linear) | Not Specified | Not Specified | Not Reported | No significant anticancer activity reported.[1] |
| Cyclo(Phe-Pro) | Melanoma cells | Cytotoxicity/Cytostatic Assay | Not Specified | Exerts cytotoxic and cytostatic effects. The cyclic structure is suggested to be crucial for its activity.[1] |
| FR8P and FR11P (Peptides with Phe to Pro substitution) | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | < 10µM | Induce apoptosis via the intrinsic pathway. Also show anti-migratory and anti-invasive effects.[2] |
| HXL131 (L-phenylalanine dipeptide derivative) | PC3 (Prostate Cancer) | MTT Assay | 5.15 ± 0.22 µmol/L | Inhibits proliferation, induces apoptosis, and arrests the cell cycle at the G2/M phase.[3] |
| HXL131 (L-phenylalanine dipeptide derivative) | LO2 (Normal Liver Cells) | MTT Assay | 18.59 ± 1.54 µmol/L | Shows a degree of selectivity for cancer cells over normal cells (Selectivity Index = 3.61).[3] |
| P11 (Cyclic peptide with this compound scaffold) | Melanoma cells | Viability Assay | ~40 µM (at 48h) | Exerts cytostatic effects.[4] |
| CLA (Cyclic peptide with this compound scaffold) | Melanoma cells | Viability Assay | ~10 µM (at 48h) | Exerts cytotoxic effects.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., HXL131) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to detect and quantify apoptosis by utilizing Annexin V's ability to bind to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane of apoptotic cells and propidium (B1200493) iodide (PI) to stain late apoptotic or necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound analogs are mediated through various signaling pathways, which can differ between cell lines.
Intrinsic Apoptosis Pathway in Breast Cancer (FR8P and FR11P)
In MDA-MB-231 breast cancer cells, peptides FR8P and FR11P, which feature a Phenylalanine to Proline substitution, induce apoptosis through the intrinsic pathway.[2] This involves the depolarization of the mitochondrial membrane potential and the subsequent activation of caspases.[2]
Targeting of DUSP1 and TNFSF9 in Prostate Cancer (HXL131)
The L-phenylalanine dipeptide derivative HXL131 exhibits its anticancer effects in PC3 prostate cancer cells by upregulating the expression of several key proteins, with DUSP1 and TNFSF9 identified as direct targets.[3][5] Upregulation of these proteins contributes to the inhibition of cell growth and metastasis.
NF-κB Pathway Inhibition by Cyclo(Phe-Pro)
Cyclo(Phe-Pro) has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a crucial regulator of inflammation, immune responses, and cell survival. By inhibiting NF-κB, Cyclo(Phe-Pro) can exert anti-inflammatory and potential anticancer effects.
Conclusion
The available evidence indicates that while the linear this compound dipeptide itself lacks significant anticancer activity, its cyclic form and various derivatives demonstrate potent and differential effects across various cancer cell lines. The anticancer activity of these compounds is highly dependent on their chemical structure and the specific molecular pathways they modulate within the cancer cells. The data presented in this guide highlights the importance of structural modifications in designing this compound-based peptides as effective therapeutic agents and underscores the need for further research to explore their full potential in oncology. Future studies should focus on direct comparative analyses of these compounds in a broader range of cancer cell lines to better understand their selectivity and mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Phe's Appetite-Suppressing Action: A Comparative Guide to N-lactoyl-phenylalanine (Lac-Phe) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Pro-Phe containing dipeptide, N-lactoyl-phenylalanine (Lac-Phe), and its validated mechanism of action in appetite suppression in animal models. We delve into the experimental data, compare its performance with relevant alternatives, and provide detailed experimental protocols to support further research and development in the field of metabolic disorders.
Introduction: The Rise of Lac-Phe as a Key Metabolic Regulator
N-lactoyl-phenylalanine (Lac-Phe) is an exercise-induced metabolite that has emerged as a significant player in the regulation of appetite and energy balance.[1][2] Synthesized from lactate (B86563) and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe has been demonstrated to suppress feeding and reduce obesity in animal models, particularly in diet-induced obese mice.[1][3] These findings have positioned Lac-Phe as a promising therapeutic target for obesity and related metabolic diseases. This guide will explore the validation of its mechanism of action and compare its efficacy to other appetite-suppressing agents.
Performance Comparison: Lac-Phe vs. Alternatives in Animal Models
The primary model for evaluating the in-vivo effects of Lac-Phe is the diet-induced obese (DIO) mouse, which effectively mimics the human condition of obesity.[1] Studies have consistently shown that administration of Lac-Phe to these mice leads to a significant reduction in food intake and subsequent weight loss.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of Lac-Phe on appetite and body weight in DIO mice.
Table 1: Effect of Acute Lac-Phe Administration on Food Intake in Diet-Induced Obese Mice
| Treatment Group | Dose (mg/kg, IP) | Food Intake Reduction (over 12 hours) | Reference |
| Control (Vehicle) | - | 0% | [1] |
| Lac-Phe | 50 | ~50% | [1][3] |
Table 2: Effect of Chronic Lac-Phe Administration on Body Weight in Diet-Induced Obese Mice (10-day treatment)
| Treatment Group | Dose (mg/kg/day, IP) | Body Weight Change | Reference |
| Control (Vehicle) | - | Gain | [3] |
| Lac-Phe | 50 | Loss (~7% of body mass) | [3][4] |
Table 3: Comparison of Metabolic Parameters in CNDP2 Knockout (KO) and Wild-Type (WT) Mice
| Parameter | Genotype | Condition | Observation | Reference |
| Food Intake | CNDP2 KO | High-Fat Diet + Exercise | Increased compared to WT | [4][5] |
| Body Weight | CNDP2 KO | High-Fat Diet + Exercise | Gained ~13% more than WT | [4] |
| Plasma Lac-Phe | CNDP2 KO | After exhaustive exercise | Significantly reduced/abolished increase compared to WT | [5][6] |
Comparison with Metformin (B114582)
Metformin, a widely prescribed anti-diabetic drug, has been shown to exert some of its appetite-suppressing and weight-reducing effects through the CNDP2/Lac-Phe pathway.[7][8] Genetic ablation of CNDP2 in mice renders them resistant to the anorexigenic effects of metformin, highlighting Lac-Phe as a key downstream mediator.[7] While metformin has broader metabolic effects due to its primary action on mitochondrial respiration, direct administration of Lac-Phe offers a more targeted approach to appetite suppression.[8]
Mechanism of Action: Unraveling the Signaling Pathway
The appetite-suppressing effects of Lac-Phe are mediated through a direct interaction with the central nervous system, specifically neurons in the hypothalamus that regulate hunger.
Signaling Pathway
Recent studies have elucidated that Lac-Phe directly inhibits the orexigenic (appetite-stimulating) Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus.[9][10][11] This inhibition is believed to be mediated through the activation of ATP-sensitive potassium (KATP) channels on these neurons.[9][12] The suppression of AgRP neurons leads to the disinhibition of anorexigenic (appetite-suppressing) neurons in the paraventricular nucleus of the hypothalamus (PVH), ultimately resulting in reduced food intake.[9][11]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of these findings. Below are protocols for key experiments in the study of Lac-Phe's effects on appetite.
Protocol 1: Acute Appetite Suppression Study in Diet-Induced Obese Mice
Objective: To assess the effect of a single dose of Lac-Phe on food intake.
Materials:
-
Diet-induced obese mice (e.g., C57BL/6J on a 60% high-fat diet for 12-16 weeks)
-
N-lactoyl-phenylalanine (Lac-Phe)
-
Vehicle solution (e.g., 18:1:1 saline/Kolliphor EL/DMSO)[1]
-
Metabolic cages for individual housing and food intake monitoring
Procedure:
-
Acclimate individually housed DIO mice to metabolic cages for 3-5 days.
-
On the day of the experiment, fast the mice for 4-6 hours to standardize hunger levels.
-
Administer Lac-Phe (50 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Immediately after injection, provide pre-weighed high-fat diet pellets.
-
Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 12 hours).
-
Analyze the data by comparing the food intake between the Lac-Phe-treated and vehicle-treated groups.
Protocol 2: Validation of Lac-Phe Synthesis using CNDP2 Knockout Mice
Objective: To confirm that CNDP2 is the primary enzyme responsible for exercise-induced Lac-Phe synthesis.
Materials:
-
Wild-type (WT) and CNDP2 knockout (KO) mice
-
Treadmill for mice
-
Blood collection supplies
-
Mass spectrometer for metabolite analysis
Procedure:
-
Subject both WT and CNDP2 KO mice to a single bout of exhaustive treadmill running.
-
Collect blood samples before and immediately after the exercise protocol.
-
Process blood samples to isolate plasma.
-
Quantify plasma Lac-Phe levels using mass spectrometry.
-
Compare the exercise-induced changes in plasma Lac-Phe levels between WT and CNDP2 KO mice.
Conclusion
The validation of this compound's mechanism of action, specifically through the action of N-lactoyl-phenylalanine, in animal models presents a compelling case for its role as a key regulator of appetite. The data strongly support Lac-Phe as a potent suppressor of food intake in diet-induced obese mice, with a clearly defined signaling pathway involving the inhibition of hypothalamic AgRP neurons. The use of CNDP2 knockout mice has been instrumental in confirming the enzymatic origin of this metabolite and its importance in mediating the beneficial effects of exercise and certain pharmaceuticals like metformin.
While other appetite-suppressing pathways involving molecules like GLP-1 and GDF15 exist, the Lac-Phe pathway offers a novel and distinct mechanism tied to physical activity and metabolic stress.[6] This opens up new avenues for the development of targeted therapeutics for obesity and metabolic syndrome. Further research is warranted to fully elucidate the downstream signaling cascade, identify the specific receptor for Lac-Phe, and translate these promising findings from animal models to human clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Lac-Phe induces hypophagia by inhibiting AgRP neurons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifespan.io [lifespan.io]
- 12. newatlas.com [newatlas.com]
Pro-Phe Dipeptide: A Comparative Metabolomics Analysis in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Prolyl-Phenylalanine (Pro-Phe) is a metabolic product of protein digestion and catabolism. While its precise biological roles are still under investigation, emerging research suggests that fluctuations in this compound levels may be associated with various physiological and pathological states. This guide provides a comparative overview of this compound in healthy versus disease contexts, summarizing available data, detailing relevant experimental protocols, and exploring potential signaling pathways.
Quantitative Comparison of this compound Levels
A comprehensive review of current literature reveals a significant gap in specific quantitative data for this compound concentrations in healthy versus diseased individuals. While studies on metabolic disorders like Phenylketonuria (PKU) indicate an elevation of phenylalanine-containing dipeptides, precise measurements for this compound are not consistently reported.[1][2][3][4][5] The table below is intended to be populated as more specific quantitative data becomes available through ongoing research.
| Condition | Biological Fluid | This compound Concentration (Healthy) | This compound Concentration (Diseased) | Fold Change | Reference |
| Phenylketonuria (PKU) | Plasma/Serum | Data Not Available | Data Not Available | - | |
| Neuroinflammatory Diseases | Cerebrospinal Fluid (CSF) | Data Not Available | Data Not Available | - | |
| Metabolic Syndrome | Plasma/Serum | Data Not Available | Data Not Available | - |
Researchers are encouraged to contribute to this area by conducting targeted quantitative peptidomics studies.
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease. The following are detailed methodologies for key experiments relevant to this compound metabolomics.
Sample Preparation from Biological Fluids (Plasma, CSF)
A robust sample preparation protocol is essential to enrich for low-abundance peptides like this compound and remove interfering high-abundance proteins.
Materials:
-
Biological fluid (e.g., EDTA plasma, cerebrospinal fluid)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Protocol:
-
Protein Precipitation: To 100 µL of plasma or CSF, add 400 µL of cold ACN to precipitate larger proteins.
-
Incubation: Vortex the mixture and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the peptide fraction to a new tube.
-
Acidification: Acidify the supernatant with 0.1% TFA for optimal binding to the SPE cartridge.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with ACN followed by equilibration with 0.1% TFA in water.
-
Load the acidified supernatant onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% TFA.
-
-
Drying: Dry the eluted peptide fraction using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of peptides in complex biological samples.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Method:
-
Column: A reverse-phase C18 column suitable for peptide separations (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over a suitable time (e.g., 15 minutes) to ensure separation of this compound from other components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL of the reconstituted sample.
MS/MS Method (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): The m/z of the protonated this compound molecule ([M+H]⁺).
-
Product Ions (Q3): Select at least two specific fragment ions of this compound for quantification and confirmation. These are determined by direct infusion of a this compound standard.
-
Collision Energy: Optimized for the fragmentation of the this compound precursor ion.
-
Dwell Time: Set to ensure sufficient data points across the chromatographic peak (e.g., 50 ms).
Quantification:
-
A standard curve is generated using known concentrations of a pure this compound standard.
-
The peak area of the endogenous this compound in the biological sample is compared to the standard curve to determine its concentration.
-
The use of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-Pro-Phe) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
Potential Signaling Pathways and Biological Roles
While the direct signaling pathways initiated by this compound are not yet fully elucidated, its constituent amino acids and related dipeptides offer clues to its potential biological functions.
Metabolic Fate and Transport
The metabolic fate of dipeptides like this compound is generally believed to involve rapid hydrolysis into their constituent amino acids by peptidases in the plasma and tissues.[8] However, the extent to which this compound might exert biological effects before degradation is an active area of research. The transport of di- and tripeptides across cellular membranes is mediated by proton-coupled oligopeptide transporters (POTs) such as PepT1 and PepT2.[9][10][11][12][13] The affinity of this compound for these transporters could influence its cellular uptake and subsequent biological activity.
Caption: Metabolic fate and transport of this compound.
Potential Role in Inflammatory Signaling
Elevated levels of phenylalanine have been linked to inflammatory responses.[14][15] Specifically, phenylalanine can promote the activation of the NLRP3 inflammasome in macrophages, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. It is hypothesized that this compound, as a source of phenylalanine, could contribute to this pro-inflammatory signaling cascade, particularly in conditions where its levels are elevated.
Caption: Hypothetical role of this compound in inflammatory signaling.
Experimental Workflow for Comparative Metabolomics
A typical workflow for a comparative metabolomics study of this compound is outlined below. This workflow integrates sample collection, preparation, analysis, and data interpretation to identify differences in this compound levels between healthy and disease cohorts.
Caption: Workflow for comparative this compound metabolomics.
Conclusion and Future Directions
The dipeptide this compound represents an understudied metabolite with potential implications in metabolic and inflammatory diseases. The lack of robust quantitative data comparing its levels in healthy and diseased states is a major hurdle to understanding its physiological and pathological significance. Future research should focus on:
-
Developing and validating sensitive and specific LC-MS/MS methods for the routine quantification of this compound in large clinical cohorts.
-
Conducting comparative metabolomics studies to establish reference ranges for this compound in healthy populations and to determine its concentration in various diseases, including Phenylketonuria, neuroinflammatory disorders, and metabolic syndrome.
-
Investigating the direct biological effects of this compound on cellular signaling pathways, particularly those related to inflammation and metabolism.
-
Exploring the interaction of this compound with dipeptide transporters to understand its cellular uptake and distribution.
By addressing these key areas, the scientific community can elucidate the role of this compound as a potential biomarker and therapeutic target in human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Blood phenylalanine reduction reverses gene expression changes observed in a mouse model of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of orally administered PEGylated phenylalanine ammonia lyase in mice for the treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary glycomacropeptide supports growth and reduces the concentrations of phenylalanine in plasma and brain in a murine model of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Animal Models of Phenylketonuria: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic fate of free and peptide-linked phenylalanine during infusion into portal or femoral vein of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phenylalanine promotes alveolar macrophage pyroptosis via the activation of CaSR in ARDS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pro-Phe
For laboratory professionals, including researchers, scientists, and drug development experts, adherence to strict safety and disposal protocols for chemical reagents like the dipeptide Pro-Phe (Prolyl-Phenylalanine) is fundamental. This guide provides essential safety information and a clear, step-by-step plan for its proper disposal, ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety and Handling
Personal Protective Equipment (PPE): Always wear standard laboratory PPE when handling this compound. This includes:
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses or goggles.
-
Skin and Body Protection: A laboratory coat to protect skin and clothing.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust particles.[1][2]
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken to minimize exposure and environmental contamination:
-
Evacuate and Secure: Clear the immediate area of all non-essential personnel.[4]
-
Ensure Ventilation: Make sure the area is well-ventilated to disperse any airborne particles.[5]
-
Containment: Prevent the spilled material from spreading or entering drains.[4][5]
-
Clean-up: Carefully sweep or scoop up the solid material, avoiding dust formation.[4][5] Use a wet sweeping compound or water to help control dust.[3] Place the collected material into a suitable, closed, and clearly labeled container for disposal.[4][5]
This compound Disposal Protocol
The recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service.[1][4] Do not dispose of this chemical in the regular trash or down the drain. [2][4][5]
Step 1: Waste Classification and Segregation
-
Chemical Waste: Unused or expired solid this compound, as well as consumables contaminated with it (e.g., weighing paper, pipette tips, gloves), should be classified as chemical waste.[1]
-
Biohazardous Waste: If the this compound has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste and disposed of according to your institution's specific protocols for this waste stream.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams like solvents, acids, or bases, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[1]
Step 2: Waste Containerization
-
Select an Appropriate Container: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound" or "Prolyl-Phenylalanine."[2]
Step 3: Storage of Waste
-
Secure Storage: Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory.[1] This area should be cool, dry, and well-ventilated.[2]
Step 4: Arrange for Professional Disposal
-
Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations that apply to your location.[1][4] Always consult with them before proceeding with disposal.
-
Professional Disposal Service: Contact your EHS office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.[1]
Quantitative Disposal Data
Without a specific Safety Data Sheet (SDS) for this compound, quantitative disposal thresholds are based on general laboratory chemical waste guidelines. The primary guideline is that no amount of solid chemical waste should be disposed of in the regular trash or down the drain. All waste should be collected for professional disposal.
| Parameter | Guideline | Source |
| Waste Classification | Chemical Waste (unless biologically contaminated) | [1] |
| Disposal Method | Licensed Hazardous Waste Disposal Service | [1][4] |
| In-Lab Storage | Designated, secure, cool, and dry area | [1][2] |
| Container Type | Labeled, sealed, leak-proof, compatible material (e.g., HDPE) | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This document provides guidance on the proper disposal of this compound based on general laboratory safety principles. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local, state, and federal regulations.
References
Essential Safety and Handling Protocols for Pro-Phe
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure.[2][3] When handling Pro-Phe, the following PPE is mandatory:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. | To protect eyes from potential dust particles or splashes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact with the compound.[1][4] |
| Protective Clothing | Standard laboratory coat. | To protect skin and clothing from contamination.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid the inhalation of fine dust particles. If dust formation is unavoidable, a suitable respirator may be necessary.[1][4] |
Operational Handling Plan
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][5]
-
Before handling, ensure all required PPE is correctly worn.
-
Use a spatula for transferring the solid to prevent generating dust.[5]
2. Dissolution:
-
If preparing a solution, perform the dissolution process within a certified chemical fume hood.[5]
-
Add the weighed this compound to the appropriate solvent in a suitable flask.
3. General Handling Precautions:
-
Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Wash hands thoroughly after handling the compound.
Spill and Accidental Release Measures
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate: Keep unnecessary personnel away from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[4]
-
Clean-up:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Classification:
-
Unless otherwise specified by your institution's guidelines, this compound waste should be classified as chemical waste.[1]
-
If the peptide has been in contact with biological materials, it must be treated as biohazardous waste.[1]
2. Waste Segregation and Collection:
-
Collect unused solid this compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated and clearly labeled solid chemical waste container.[1]
-
The container should be leak-proof and made of a compatible material such as high-density polyethylene (B3416737) (HDPE).[1]
-
Do not mix peptide waste with other waste streams like solvents, acids, or bases unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[1]
3. Storage and Disposal:
-
Store the sealed waste container in a designated and secure waste accumulation area.
-
Contact your institution's EHS office or a licensed hazardous waste disposal service to arrange for pickup and disposal.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
